PHGDH-inactive
Description
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of PHGDH-Inactive Compounds in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is a key metabolic route that funnels glycolytic intermediates towards the synthesis of serine and other downstream metabolites crucial for cancer cell proliferation, such as nucleotides, proteins, and lipids.[2] Overexpression of PHGDH has been observed in various cancers, including breast cancer, melanoma, and glioma, where it supports rapid tumor growth.[2][3] Consequently, PHGDH has emerged as a promising therapeutic target, leading to the development of small-molecule inhibitors to probe its function and evaluate its potential in cancer therapy. This guide provides an in-depth overview of PHGDH-inactive compounds, their function in metabolic studies, and detailed experimental protocols for their evaluation.
This compound Compounds: A Quantitative Overview
Several small-molecule inhibitors targeting PHGDH have been developed and characterized. These compounds serve as valuable tools to investigate the metabolic consequences of inhibiting the serine biosynthesis pathway. The following tables summarize the key quantitative data for some of the most widely studied PHGDH inhibitors.
| Compound | Type | IC50 (µM) | Notes |
| NCT-503 | Non-competitive inhibitor | 2.5 | Inactive against a panel of other dehydrogenases. |
| CBR-5884 | Non-competitive inhibitor | 33 | Disrupts the oligomerization state of PHGDH. |
| WQ-2101 (PKUMDL-WQ-2101) | Allosteric inhibitor | 34.8 | Non-NAD+-competing. |
Table 1: In Vitro Enzymatic Inhibition of PHGDH
| Compound | Cell Line | EC50 / Antiproliferative Effect | Notes |
| NCT-503 | PHGDH-dependent cell lines | 8–16 µM | 6- to 10-fold higher EC50 for PHGDH-independent MDA-MB-231 cells. |
| A549 (NSCLC) | IC50 of 16.44 µM (72h) | ||
| MDA-MB-468 (TNBC) | IC50 of 20.2 ± 2.8 µM (48h) | ||
| Hs 578T (TNBC) | IC50 of 93.4 ± 14.0 µM (48h) | ||
| MDA-MB-231 (TNBC) | IC50 of 76.6 ± 3.2 µM (48h) | ||
| CBR-5884 | PHGDH-overexpressing breast cancer and melanoma cell lines | Inhibits proliferation | No effect on cells that rely on extracellular serine. |
| Epithelial ovarian cancer cells (A2780, OVCAR3, ES-2) | Inhibits proliferation, migration, and invasion | ||
| WQ-2101 (PKUMDL-WQ-2101) | MDA-MB-468 (PHGDH amplified) | EC50 of 7.70 µM | |
| HCC70 (PHGDH amplified) | EC50 of 10.8 µM |
Table 2: Cellular Activity of PHGDH Inhibitors
Signaling Pathways and Mechanisms of Action
The primary function of PHGDH is to divert the glycolytic intermediate 3-phosphoglycerate into the serine biosynthesis pathway. Inhibition of PHGDH blocks this crucial step, leading to a reduction in de novo serine synthesis. This has profound effects on downstream metabolic processes that rely on serine as a precursor, including nucleotide, amino acid, and lipid synthesis.
PHGDH inhibitors can be broadly categorized based on their mechanism of action. For instance, CBR-5884 is a non-competitive inhibitor that disrupts the oligomerization state of the enzyme, while WQ-2101 is an allosteric inhibitor. Understanding these distinct mechanisms is crucial for interpreting experimental results and for the rational design of new therapeutic agents.
Experimental Workflows and Protocols
A systematic approach is essential for evaluating the efficacy and mechanism of action of this compound compounds. A typical experimental workflow begins with in vitro enzyme assays, followed by cell-based assays to assess cellular potency and metabolic effects, and can culminate in in vivo studies.
Protocol 1: In Vitro PHGDH Activity Assay (Colorimetric)
This protocol provides a method for measuring the enzymatic activity of PHGDH in a 96-well plate format by monitoring the production of NADH.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-phosphoglycerate and NAD+)
-
PHGDH Developer
-
NADH Standard
-
Recombinant PHGDH enzyme (Positive Control)
-
Test compounds (PHGDH inhibitors)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well) in PHGDH Assay Buffer.
-
Adjust the final volume of each standard to 50 µL/well.
-
-
Reaction Setup:
-
Add 2-10 µL of test compound at various concentrations to the desired wells.
-
Add a corresponding volume of vehicle (e.g., DMSO) to the control wells.
-
Add 5-20 µL of the PHGDH Positive Control to the positive control and test compound wells.
-
Adjust the final volume in all wells to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well by combining the PHGDH Substrate and PHGDH Developer according to the kit's instructions.
-
-
Measurement:
-
Initiate the reaction by adding 50 µL of the Reaction Mix to each well.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
-
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of PHGDH inhibitors on cancer cell proliferation.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
Test compounds (PHGDH inhibitors)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
The next day, treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for 48-72 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the EC50 value for each compound.
-
Protocol 3: LC-MS Based Cellular Metabolic Profiling
This protocol outlines a general procedure for analyzing changes in intracellular metabolite levels in response to PHGDH inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (PHGDH inhibitor)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PHGDH inhibitor at a desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 80% methanol to the plate and incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS/MS system with appropriate chromatographic separation and mass spectrometric detection methods.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites.
-
Perform statistical analysis to identify metabolites that are significantly altered by the PHGDH inhibitor treatment.
-
Conclusion
This compound compounds are indispensable tools for dissecting the metabolic dependencies of cancer cells and for validating PHGDH as a therapeutic target. This guide provides a foundational understanding of these inhibitors, their effects on cellular metabolism, and standardized protocols for their investigation. By employing these methodologies, researchers can further elucidate the intricate role of the serine biosynthesis pathway in cancer and accelerate the development of novel metabolic therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Inertness and Non-Canonical Functions of PHGDH in Cancer Cell Lines
Abstract
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway and a prominent target in oncology due to its frequent amplification in various cancers. While the inhibition of its catalytic activity is a promising therapeutic strategy, emerging evidence reveals scenarios where catalytically inactive PHGDH exhibits unexpected biological inertness or, conversely, retains potent pro-tumorigenic functions independent of serine synthesis. This guide delves into the core mechanisms underlying these phenomena, presenting quantitative data on the effects of PHGDH inactivation, detailed experimental protocols, and a breakdown of its non-canonical signaling roles. Understanding this duality is critical for the effective design and application of PHGDH-targeted therapies.
Introduction: The Dual Role of PHGDH in Cancer
Cancer cell metabolism is reprogrammed to sustain rapid proliferation and survival. A key adaptation is the increased flux through the de novo serine synthesis pathway (SSP), which branches off from glycolysis. PHGDH catalyzes the first, rate-limiting step of this pathway: the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[1][2] The serine produced is vital for the synthesis of proteins, nucleotides, and lipids, and it contributes to redox homeostasis through glutathione production.[3][4]
Consequently, PHGDH is overexpressed in numerous aggressive cancers, including triple-negative breast cancer, melanoma, and liver cancer, where its high expression often correlates with poor patient outcomes.[1] This has made PHGDH an attractive target for therapeutic intervention.
However, the response to PHGDH inhibition is not uniform. The concept of "biological inertness" in the context of PHGDH-inactive cancer cells arises from two primary observations:
-
Context-Dependent Redundancy: In environments rich in extracellular serine, cancer cells that do not overexpress PHGDH can simply import the necessary amino acid, rendering the intracellular synthesis pathway—and thus its inhibition—largely irrelevant.
-
Non-Canonical Functions: Accumulating evidence demonstrates that PHGDH possesses critical functions entirely independent of its catalytic activity in serine production. In these cases, a catalytically inactive PHGDH protein is not "inert" but continues to promote cancer cell growth and survival through alternative mechanisms.
This guide explores these complexities, providing the data and methodologies required to navigate this intricate landscape.
Quantitative Analysis of PHGDH Inactivation
The effect of inhibiting or knocking out PHGDH varies significantly depending on the cancer cell line's genetic background and the experimental conditions.
Table 1: Effects of Pharmacological Inhibition of PHGDH on Cancer Cell Proliferation
| Inhibitor | Cancer Type / Cell Line(s) | Key Finding | Potency (IC50/EC50) | Citation(s) |
| NCT-503 | PHGDH-amplified Breast Cancer | Inhibits proliferation and shows bioactivity in xenograft models. | IC50: 2.5 ± 0.6 μM | |
| CBR-5884 | PHGDH-overexpressing Breast Cancer & Melanoma | Selectively inhibits proliferation in cells with high serine synthesis activity. | - | |
| PH-719 | PHGDH-dependent cell lines (HT1080, HCC70, etc.) | Effective only when cells are grown in media with low (CSF-level) serine and glycine. | EC50: 0.5 – 5 μM | |
| PKUMDL-WQ-2101 | PHGDH-amplified Breast Cancer | Binds to an allosteric site to stabilize PHGDH in an inactive conformation. | EC50: < 10 μM |
Table 2: Effects of Genetic Inactivation of PHGDH on Cancer Cell Phenotypes
| Method | Cancer Type / Cell Line(s) | Phenotypic Effect | Key Quantitative Finding | Citation(s) |
| shRNA | PHGDH-amplified Breast Cancer (e.g., MDA-MB-468) | Decreased cell proliferation and serine synthesis. | ~50% contribution of SSP to anaplerotic flux of glutamine into the TCA cycle. | |
| CRISPR/Cas9 | HIF2α-deficient Renal Cell Carcinoma | Reduced cell growth in vitro and in vivo. | Treatment with NCT-503 significantly reduced tumor volume in mice. | |
| CRISPR/Cas9 | Neuroblastoma (BE(2)-C) | Slowed cell proliferation and inhibited colony formation. | Knockout clones showed a significant reduction in glucose-derived ¹³C incorporation into serine. | |
| shRNA | Triple-Negative Breast Cancer (HCC1806, BT-20) | No effect on in vivo tumor growth in xenograft models. | Contradicts other studies, highlighting context dependency. | |
| Knockdown | Cervical Adenocarcinoma | Inhibited proliferation and enhanced cisplatin sensitivity. | - |
Non-Canonical, Catalysis-Independent Functions of PHGDH
Recent research has uncovered a pivotal, non-metabolic role for PHGDH in promoting tumorigenesis, explaining why catalytically inactive mutants are not always biologically inert. The most well-documented non-canonical function involves mitochondrial translation.
Regulation of Mitochondrial Translation in Liver Cancer
In liver cancer cells, PHGDH localizes to the inner mitochondrial membrane, where it orchestrates the translation of mitochondrial DNA (mtDNA)-encoded proteins. This function is independent of its ability to synthesize serine.
Mechanism:
-
Localization: PHGDH translocates to the mitochondria in liver cancer cells.
-
Complex Formation: It interacts with adenine nucleotide translocase 2 (ANT2), which then recruits mitochondrial elongation factor G2 (mtEFG2).
-
Ribosome Recycling: This PHGDH-ANT2-mtEFG2 complex promotes the efficiency of mitochondrial ribosome recycling.
-
Enhanced Respiration: By boosting the translation of mtDNA-encoded electron transport chain (ETC) components, PHGDH enhances mitochondrial respiration and bioenergetics, fueling tumor growth.
Crucially, a catalytically inactive mutant, PHGDHR236E , was shown to rescue the effects of PHGDH knockdown on mitochondrial protein translation and cellular respiration, demonstrating the catalysis-independent nature of this function.
Caption: Non-canonical role of PHGDH in promoting mitochondrial translation and tumor growth.
Nuclear Translocation and Transcriptional Regulation
Under nutrient stress conditions, such as glucose restriction, PHGDH can translocate from the cytosol to the nucleus. In the nucleus, it has been shown to reduce the local availability of NAD+, which is required for the activity of the transcription factor c-JUN. This modulation of transcriptional activity contributes to continued cancer cell proliferation under stress.
Experimental Protocols
Reproducing and building upon findings related to PHGDH requires robust and standardized methodologies.
Protocol 1: Assessing Dependence on De Novo Serine Synthesis
Objective: To determine if a cancer cell line is dependent on PHGDH's catalytic activity for proliferation.
Materials:
-
Cancer cell lines of interest (e.g., PHGDH-high vs. PHGDH-low).
-
Standard cell culture medium (e.g., DMEM).
-
Custom serine/glycine-free medium.
-
Dialyzed fetal bovine serum (dFBS).
-
PHGDH inhibitor (e.g., NCT-503, CBR-5884) or shRNA/siRNA targeting PHGDH.
-
96-well plates for proliferation assays.
-
Crystal violet solution or a real-time cell analyzer (e.g., IncuCyte).
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates in standard culture medium and allow them to adhere overnight.
-
Media Change: Aspirate standard medium and replace with experimental media:
-
Control: Standard medium (+ Serine, + Glycine).
-
Depletion: Serine/Glycine-free medium.
-
Inhibition (+SG): Standard medium + PHGDH inhibitor.
-
Inhibition (-SG): Serine/Glycine-free medium + PHGDH inhibitor.
-
-
Proliferation Monitoring: Measure cell proliferation over 4-6 days. For endpoint analysis, fix cells with methanol, stain with 0.5% crystal violet, solubilize the dye, and read absorbance. For real-time analysis, use an automated imager to monitor confluence.
-
Interpretation:
-
PHGDH-Dependent: Cells show significantly reduced proliferation in serine-free media and upon inhibitor treatment (even in standard media).
-
PHGDH-Independent (Serine Importer): Cells show reduced proliferation only in serine-free media. The inhibitor has little effect in standard media.
-
Caption: Workflow to assess cancer cell dependence on the PHGDH pathway.
Protocol 2: Measuring Mitochondrial Respiration
Objective: To assess the impact of PHGDH status on mitochondrial function, independent of its catalytic activity.
Materials:
-
Cell lines with stable expression of WT PHGDH, a catalytically inactive mutant (e.g., PHGDHR236E), and an empty vector control, typically on a PHGDH knockdown background.
-
Seahorse XF Analyzer and cell culture microplates.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A.
Procedure:
-
Cell Seeding: Seed the different cell line variants into a Seahorse XF plate and allow them to form a monolayer.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse assay medium and incubate in a non-CO2 incubator.
-
Machine Calibration: Calibrate the Seahorse XF Analyzer.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and Rotenone/Antimycin A. Place the plate in the analyzer and run the assay protocol. The machine will sequentially inject the drugs and measure the Oxygen Consumption Rate (OCR).
-
Data Analysis:
-
Calculate Basal Respiration (pre-injection OCR).
-
Calculate ATP-Linked Respiration (difference after oligomycin injection).
-
Calculate Maximal Respiration (peak OCR after FCCP injection).
-
-
Interpretation: If the catalytically inactive PHGDHR236E mutant rescues the OCR deficit seen in PHGDH knockdown cells, it confirms a non-canonical, catalysis-independent role in promoting mitochondrial respiration.
Conclusion and Future Directions
The biological activity of PHGDH in cancer is more complex than its canonical role as a metabolic enzyme. The "inertness" of a catalytically inactive state is highly conditional. Inactivation is only effective against cells dependent on de novo serine synthesis and is likely to fail in serine-replete microenvironments or against tumors that leverage PHGDH's non-canonical functions in mitochondrial regulation or gene expression.
Implications for Drug Development:
-
Patient Stratification: Biomarkers should not only include PHGDH expression levels but also assess the metabolic environment (e.g., serine availability) and potential reliance on non-canonical functions.
-
Novel Therapeutic Strategies: For tumors relying on PHGDH's non-canonical roles, simply inhibiting the active site may be insufficient. Strategies to degrade the entire PHGDH protein (e.g., using PROTACs) or to disrupt its mitochondrial protein-protein interactions may be more effective.
-
Combination Therapies: Combining PHGDH inhibitors with dietary serine restriction or with drugs that target mitochondrial function could overcome resistance and enhance therapeutic efficacy.
Future research must continue to uncouple the metabolic and non-metabolic activities of PHGDH across different cancer types to fully realize its potential as a therapeutic target.
References
Exploring Off-Target Effects with a PHGDH-Inactive Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role of phosphoglycerate dehydrogenase (PHGDH) in cellular metabolism and signaling, with a special focus on the methodologies used to distinguish on-target from off-target effects of PHGDH inhibitors. The use of a structurally related, but enzymatically inactive, control compound is an indispensable tool in this process. This guide details experimental protocols, presents quantitative data from relevant studies, and visualizes key pathways and workflows to aid in the design and interpretation of experiments in this field.
Introduction to PHGDH and the Serine Synthesis Pathway
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway (SSP).[1][2][3] It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4][5] This is the first of three enzymatic steps that convert a glycolytic intermediate into serine. The subsequent steps are catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH).
The SSP is not merely a source of serine for protein synthesis. Its products are crucial for a multitude of cellular processes, including nucleotide and lipid synthesis, folate metabolism, and the maintenance of redox homeostasis through the production of glutathione (GSH). Given its central role in supporting cell proliferation and survival, PHGDH is a key enzyme in the metabolic reprogramming observed in many cancer cells. Upregulation of PHGDH has been observed in various cancers, including breast cancer and melanoma, where it supports rapid cell proliferation. Consequently, PHGDH has emerged as an attractive therapeutic target for the development of novel anti-cancer agents.
However, the development of small molecule inhibitors against any target, including PHGDH, is often complicated by off-target effects. These are unintended interactions of the compound with other cellular components that can lead to misinterpretation of experimental results and potential toxicity. To rigorously validate the on-target effects of a PHGDH inhibitor, it is essential to use a PHGDH-inactive control. This is typically a molecule that is structurally very similar to the active inhibitor but lacks the ability to bind to and inhibit the target enzyme. Any cellular effects observed with the active compound but not with the inactive control can be more confidently attributed to the inhibition of PHGDH. Recent studies have highlighted the off-target potential of some PHGDH inhibitors, such as NCT-503, which was found to reroute glucose-derived carbons into the TCA cycle independently of its effect on PHGDH.
Key Signaling Pathways Involving PHGDH
PHGDH activity and the SSP are integrated with major cellular signaling networks that control cell growth, proliferation, and stress responses.
Upstream Regulation of PHGDH
Several key oncogenic signaling pathways converge on the regulation of PHGDH expression and activity. Under hypoxic conditions, both HIF-1 and HIF-2 transcription factors can induce the expression of PHGDH, PSAT1, and PSPH. The transcription factor NRF2, a master regulator of the antioxidant response, can also induce PHGDH and PSAT1 expression through ATF4 in non-small cell lung cancer cells. The nutrient-sensing mTORC1 pathway is another critical regulator, with its activation leading to increased PHGDH expression.
Downstream Metabolic and Signaling Consequences of PHGDH Activity
The metabolic output of the SSP has profound effects on downstream cellular processes. Serine is a precursor for the synthesis of glycine, which, along with serine, provides one-carbon units for the folate cycle. These one-carbon units are essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. The SSP also contributes to redox homeostasis by supporting the synthesis of the major cellular antioxidant, glutathione (GSH). Furthermore, by influencing the levels of α-ketoglutarate, a key TCA cycle intermediate, PHGDH activity can impact mTORC1 signaling.
Experimental Protocols
To accurately assess the on-target effects of a PHGDH inhibitor and rule out off-target activities, a series of well-controlled experiments are necessary. The inclusion of a this compound control is paramount in these assays.
PHGDH Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PHGDH by detecting the production of NADH.
Principle: PHGDH converts 3-phosphoglycerate and NAD+ to 3-phosphohydroxypyruvate and NADH. The NADH produced then reduces a probe to generate a colorimetric signal that can be measured at 450 nm.
Materials:
-
Recombinant PHGDH enzyme
-
PHGDH Assay Buffer
-
3-Phosphoglycerate (Substrate)
-
NAD+ (Cofactor)
-
Developer solution containing a probe and diaphorase
-
Test compounds (active inhibitor and inactive control) dissolved in DMSO
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare a reaction mix containing PHGDH Assay Buffer, 3-phosphoglycerate, NAD+, and the developer solution.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells with DMSO as a vehicle control and wells without enzyme as a background control.
-
Add the recombinant PHGDH enzyme to all wells except the background control.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 450 nm in a kinetic or end-point mode.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound with its protein target in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot.
Materials:
-
Cells expressing PHGDH
-
Test compounds (active inhibitor and inactive control)
-
Cell lysis buffer
-
Antibodies against PHGDH and a loading control (e.g., GAPDH)
-
Western blot reagents and equipment
-
PCR thermocycler for heating cell lysates
Procedure:
-
Treat cells with the active inhibitor, inactive control, or vehicle (DMSO) for a defined period.
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble PHGDH and the loading control in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the active inhibitor compared to the vehicle and inactive control indicates target engagement.
Metabolic Flux Analysis using 13C-Labeled Glucose
This technique traces the metabolic fate of carbon atoms from glucose to assess the activity of the serine synthesis pathway.
Principle: Cells are cultured in the presence of uniformly labeled 13C-glucose ([U-13C]-glucose). The incorporation of 13C into downstream metabolites, such as serine, is then measured by mass spectrometry (MS). Inhibition of PHGDH will lead to a decrease in the amount of 13C-labeled serine (M+3 serine).
Materials:
-
Cells cultured in glucose-free medium
-
[U-13C]-glucose
-
Test compounds (active inhibitor and inactive control)
-
Reagents for metabolite extraction (e.g., 80% methanol)
-
LC-MS or GC-MS system
Procedure:
-
Seed cells and allow them to adhere.
-
Replace the medium with glucose-free medium supplemented with [U-13C]-glucose and the test compounds at desired concentrations.
-
Incubate the cells for a specified time (e.g., 8 hours) to allow for labeling of intracellular metabolites.
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Extract the intracellular metabolites using ice-cold 80% methanol.
-
Analyze the cell extracts by LC-MS or GC-MS to determine the fraction of serine that is labeled with 13C.
-
A significant reduction in M+3 serine in cells treated with the active inhibitor compared to the vehicle and inactive control confirms on-target pathway inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data for known PHGDH inhibitors and the effects of PHGDH modulation.
Table 1: In Vitro Potency of PHGDH Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| NCT-502 | PHGDH | Biochemical | 3.3 | |
| NCT-503 | PHGDH | Biochemical | 2.9 | |
| This compound | PHGDH | Biochemical | > 50 | |
| CBR-5884 | PHGDH | Biochemical | 3.2 | |
| PKUMDL-WQ-2201 | PHGDH | Biochemical | 28.1 ± 1.3 |
Table 2: Cellular Potency of PHGDH Inhibitors
| Cell Line | Compound | Assay Type | EC50 (µM) | Reference |
| MDA-MB-468 | NCT-503 | Cell Viability | 8-16 | |
| BT-20 | NCT-503 | Cell Viability | 8-16 | |
| MDA-MB-231 | NCT-503 | Cell Viability | > 50 | |
| Carney | Compound 18 | Cell Proliferation | ~1 |
Table 3: Effect of PHGDH Inhibition on Serine Synthesis
| Cell Line | Treatment | Effect on M+3 Serine from 13C-Glucose | Reference |
| MDA-MB-468 | NCT-503 | Significant decrease | |
| MDA-MB-231 | NCT-503 | No significant change | |
| HCT116 | WQ-2101 (25 µM) | Reduced carbon flux from 3PG to serine |
Conclusion
The study of PHGDH and the serine synthesis pathway is a rapidly advancing field with significant implications for cancer therapy. The development of potent and selective PHGDH inhibitors holds great promise. However, to ensure that the observed biological effects are truly due to the inhibition of PHGDH, it is imperative to employ rigorous experimental controls. The use of a this compound control compound is a cornerstone of this approach, allowing researchers to dissect on-target from off-target effects. This technical guide provides a framework for designing and interpreting such experiments, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. oaepublish.com [oaepublish.com]
- 4. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
Structural Hallmarks of PHGDH Inhibitors: A Technical Guide to Active vs. Inactive Compounds
For Immediate Release
This technical guide provides an in-depth analysis of the structural differences that delineate active and inactive inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway and a promising target in oncology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, presents quantitative data in a comparative format, details essential experimental protocols, and visualizes complex biological and experimental workflows.
Core Structural Features Determining PHGDH Inhibition
The landscape of PHGDH inhibitors is diverse, encompassing several chemical scaffolds. Activity is largely dictated by the inhibitor's ability to interact with key residues in either the NAD+ cofactor binding pocket (orthosteric inhibition) or distinct allosteric sites.
NAD+-Competitive Inhibitors: These inhibitors, such as the potent indole amide BI-4924, typically feature a core structure that mimics the adenine and ribose moieties of NAD+. Key interactions often involve hydrogen bonding with residues like Asp175 in the NAD+ pocket. The potency of these inhibitors is highly sensitive to substitutions on the core scaffold that affect binding affinity within this pocket.
Allosteric Inhibitors: A more diverse group, allosteric inhibitors bind to sites distinct from the active site, inducing conformational changes that impair catalytic activity. This class includes compounds like the piperazine-1-carbothioamide NCT-503 and the natural product oridonin.
-
Piperazine-1-carbothioamides: The activity of this class is critically dependent on the nature of the substituents on the piperazine ring. For instance, the active inhibitor NCT-503 possesses a 4-trifluoromethylbenzyl group, which is crucial for its inhibitory effect. Replacing this with a 4-pyridinyl group, as seen in the inactive analog (PHGDH-inactive; 4), completely abrogates activity. This highlights the importance of the electronic and steric properties of this substituent in engaging with an allosteric pocket.[1][2]
-
α-Ketothioamides: Structure-activity relationship studies on this class have revealed that aryl groups are generally required for activity, while alkyl substitutions are not well-tolerated. Furthermore, substitutions on the aryl moiety are often favored at the para position.
-
Covalent Inhibitors: Natural products like oridonin and ixocarpalactone A act as covalent inhibitors. Oridonin contains an α,β-unsaturated ketone that forms a covalent bond with the sulfhydryl group of Cysteine 18 (C18) in an allosteric pocket. This binding event displaces Arginine 54 (R54), a residue involved in substrate binding, thereby reducing the enzyme's affinity for its substrate.
Quantitative Comparison of Active and Inactive PHGDH Inhibitors
The following tables summarize the inhibitory potency of representative active and inactive PHGDH inhibitors in both biochemical and cellular assays.
Table 1: Biochemical Potency of PHGDH Inhibitors
| Compound | Class | Mechanism | IC50 (µM) |
| NCT-503 | Piperazine-1-carbothioamide | Allosteric, Non-competitive | 2.5 ± 0.6 |
| This compound (4) | Piperazine-1-carbothioamide | Inactive Analog | > 57 |
| CBR-5884 | Thiophene derivative | Allosteric | 33 ± 12 |
| BI-4924 | Indole amide | NAD+-competitive | 0.003 |
| Oridonin | Natural Product | Allosteric, Covalent | 0.48 ± 0.02 |
| α-Ketothioamide 2 | α-Ketothioamide | Allosteric | 27 ± 7 (Ki) |
Data compiled from multiple sources.[1][3][4]
Table 2: Cellular Activity of PHGDH Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) |
| NCT-503 | MDA-MB-468 (PHGDH-dependent) | Cell Viability | 8 - 16 |
| This compound (4) | Various | Cell Viability | No toxicity observed |
| NCT-503 | MDA-MB-231 (PHGDH-independent) | Cell Viability | > 50 |
| CBR-5884 | PHGDH-dependent lines | Cell Proliferation | Selectively toxic |
| BI-4916 (prodrug of BI-4924) | PHGDH-dependent lines | Serine Synthesis Inhibition | 2.2 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of PHGDH inhibitors are provided below.
PHGDH Coupled Enzymatic Assay
This assay measures PHGDH activity by coupling the production of NADH to a fluorescent readout.
Principle: PHGDH catalyzes the NAD+-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), producing NADH. The NADH is then used by a diaphorase enzyme to reduce non-fluorescent resazurin to the highly fluorescent resorufin. The rate of increase in fluorescence is directly proportional to PHGDH activity. To prevent product feedback inhibition, the downstream enzymes of the serine synthesis pathway, PSAT1 and PSPH, are included in the reaction mixture.
Materials:
-
Recombinant human PHGDH, PSAT1, and PSPH enzymes
-
3-Phosphoglycerate (3-PG)
-
NAD+
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., 50 mM Tris, pH 8.5, 1 mM EDTA)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG, NAD+, glutamate, resazurin, PHGDH, PSAT1, and diaphorase.
-
In a 96-well or 384-well plate, add the test compounds at various concentrations. Include DMSO-only wells as a negative control.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate mix to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 550 nm and 580 nm, respectively.
-
Calculate the rate of reaction for each well and determine the IC50 values for the test compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to PHGDH within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Procedure:
-
Culture cells to a suitable confluency and treat with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Analyze the supernatant by SDS-PAGE and Western blotting using an antibody specific for PHGDH.
-
Quantify the band intensities at each temperature and plot the melting curves for the compound-treated and vehicle-treated samples to determine the thermal shift.
¹³C-Glucose Tracing for Serine Synthesis
This method quantifies the rate of de novo serine synthesis from glucose in cells.
Principle: Cells are cultured in a medium containing uniformly labeled ¹³C-glucose ([U-¹³C]-glucose). The ¹³C-labeled glucose is metabolized through glycolysis, and the labeled carbons are incorporated into serine via the action of PHGDH and subsequent enzymes. The extent of ¹³C labeling in serine is then measured by liquid chromatography-mass spectrometry (LC-MS), providing a direct readout of the flux through the serine synthesis pathway.
Procedure:
-
Seed cells and allow them to adhere.
-
Replace the medium with a medium containing [U-¹³C]-glucose and the test inhibitor at the desired concentration.
-
Incubate for a specified period (e.g., 8 hours) to allow for isotopic labeling of metabolites.
-
Wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Extract the intracellular metabolites.
-
Analyze the polar metabolite extracts by LC-MS to determine the mass isotopologue distribution of serine (i.e., the fraction of serine that is labeled with ¹³C).
-
Calculate the inhibition of serine synthesis by comparing the ¹³C-serine fraction in inhibitor-treated cells to that in vehicle-treated cells.
Visualizing PHGDH Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the serine synthesis pathway and a typical experimental workflow for inhibitor characterization.
Caption: The serine synthesis pathway and its inhibition.
Caption: Workflow for PHGDH inhibitor characterization.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing PHGDH-inactive Mutants in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate.[1][2] This pathway is not only essential for the synthesis of serine and other crucial biomolecules like glycine, cysteine, nucleotides, and lipids, but it is also implicated in various cellular processes including redox homeostasis and mTORC1 signaling.[3][4][5] Notably, PHGDH is overexpressed in a variety of cancers, such as breast cancer and melanoma, where it supports rapid tumor growth and proliferation, making it an attractive therapeutic target.
Recent studies have unveiled that PHGDH may possess functions independent of its catalytic activity. To dissect the catalytic versus non-catalytic roles of PHGDH in cellular processes, researchers often employ catalytically inactive PHGDH mutants. These mutants, when expressed in cells, can help elucidate whether the observed phenotype is due to the enzymatic production of serine or due to the protein's involvement in signaling complexes or other non-enzymatic functions. For instance, research has shown that low PHGDH protein expression, independent of its catalytic activity, can promote breast cancer metastasis.
These application notes provide detailed protocols for utilizing PHGDH-inactive mutants in various cell-based assays to investigate the multifaceted roles of PHGDH in cell biology and disease.
Signaling Pathways and Experimental Logic
To effectively utilize this compound mutants, it is crucial to understand the key signaling pathways in which PHGDH is involved.
Serine Biosynthesis Pathway
PHGDH initiates the conversion of 3-phosphoglycerate, a glycolytic intermediate, into serine. This pathway is fundamental for providing the building blocks for proteins, nucleotides, and lipids.
Caption: Serine Biosynthesis Pathway initiated by PHGDH.
PHGDH and mTORC1 Signaling
PHGDH activity has been shown to be critical for mTORC1 signaling, a key regulator of cell growth and proliferation. Inhibition of PHGDH can lead to decreased protein synthesis in an mTORC1-dependent manner.
Caption: PHGDH regulation of mTORC1 signaling.
Experimental Workflow
The general workflow for using a this compound mutant involves comparing its effects to that of wild-type (WT) PHGDH and a vector control in a specific cell-based assay. This allows for the differentiation between catalytic and non-catalytic functions.
Caption: General experimental workflow.
Materials and Reagents
-
Cell Lines: Select appropriate cell lines based on the research question. For cancer studies, cell lines with high PHGDH expression (e.g., MDA-MB-468, A2780) are often used.
-
Expression Vectors: pET-28a or other suitable mammalian expression vectors for cloning human PHGDH (wild-type and inactive mutants).
-
Site-Directed Mutagenesis Kit: For generating catalytically inactive PHGDH mutants. Common inactivating mutations include those in the substrate-binding domain.
-
Transfection Reagent: (e.g., Lipofectamine, FuGENE)
-
Cell Culture Media: DMEM or RPMI 1640 supplemented with 10% FBS.
-
Antibodies:
-
Primary antibody against PHGDH
-
Primary antibodies for signaling pathway analysis (e.g., phospho-mTOR, phospho-p53)
-
Secondary antibodies (HRP- or fluorophore-conjugated)
-
-
Reagents for specific assays: (e.g., Cell proliferation assay kits, apoptosis detection kits, reagents for Western blotting)
Experimental Protocols
Protocol 1: Generation of this compound Expression Construct
-
Obtain PHGDH cDNA: Clone the full-length human PHGDH cDNA into a mammalian expression vector (e.g., pET-28a with an N-terminal His-tag).
-
Induce Mutation: Use a site-directed mutagenesis kit to introduce a point mutation in the catalytic domain of PHGDH. For example, mutations in cysteine residues within the substrate-binding domain have been shown to be sensitive to perturbations and can lead to inactive or insoluble protein. Another approach is to introduce mutations that fail to bind its substrate 3-PGA, such as T57A or T78A.
-
Sequence Verification: Verify the mutation by DNA sequencing.
-
Protein Expression and Purification (Optional): For in vitro assays, express and purify the wild-type and inactive PHGDH proteins from E. coli BL21 (DE3) cells.
Protocol 2: Cell Transfection and Culture
-
Cell Seeding: Seed the chosen cell line in 6-well plates or other appropriate culture vessels.
-
Transfection: When cells reach 70-80% confluency, transfect them with one of the following plasmids using a suitable transfection reagent according to the manufacturer's protocol:
-
Empty vector (control)
-
Vector expressing wild-type (WT) PHGDH
-
Vector expressing catalytically inactive PHGDH
-
-
Post-transfection Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Verification of Expression: Confirm the expression of WT and inactive PHGDH by Western blotting using an anti-PHGDH antibody.
Protocol 3: Cell Proliferation Assay
-
Cell Seeding: After transfection (as in Protocol 2), seed an equal number of cells from each condition into 96-well plates.
-
Monitoring Proliferation: Monitor cell proliferation over several days using an automated cell imager (e.g., Incucyte) or a cell counter (e.g., Multisizer Coulter Counter). Alternatively, a colorimetric assay such as the sulforhodamine B (SRB) assay can be used after a fixed time point (e.g., 72 hours).
-
Data Analysis: Plot cell number or confluence over time. Calculate the proliferation rate for each condition.
Protocol 4: Apoptosis Assay
-
Cell Treatment: After transfection, cells can be subjected to specific treatments that may induce apoptosis, such as glucose starvation.
-
Apoptosis Detection: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. Annexin V-positive cells are undergoing apoptosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each experimental group.
Protocol 5: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After transfection and any specific treatments, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p53, total p53, PHGDH, and a loading control like β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Cell Proliferation Data
| Experimental Group | Proliferation Rate (Arbitrary Units) | Fold Change vs. Vector Control |
| Vector Control | 1.00 ± 0.12 | 1.0 |
| WT PHGDH | 1.85 ± 0.21 | 1.85 |
| Inactive PHGDH | 1.10 ± 0.15 | 1.10 |
Table 2: Apoptosis Assay Data
| Experimental Group | Treatment | % Apoptotic Cells |
| Vector Control | Normal Glucose | 5.2 ± 1.1 |
| Vector Control | Glucose Starvation | 25.8 ± 3.4 |
| WT PHGDH | Glucose Starvation | 15.1 ± 2.5 |
| Inactive PHGDH | Glucose Starvation | 30.5 ± 4.1 |
Table 3: Western Blot Densitometry Analysis
| Experimental Group | Relative p-mTOR/total mTOR | Relative p-p53/total p53 |
| Vector Control | 1.00 | 1.00 |
| WT PHGDH | 2.50 | 0.80 |
| Inactive PHGDH | 1.10 | 1.95 |
Troubleshooting
-
Low Transfection Efficiency: Optimize transfection reagent-to-DNA ratio and cell confluency. Consider using a different transfection method (e.g., electroporation).
-
No or Low Protein Expression: Verify the integrity of the plasmid DNA. Use a positive control for transfection and Western blotting.
-
High Variability in Assays: Ensure consistent cell seeding density and careful pipetting. Increase the number of biological and technical replicates.
-
Unexpected Phenotypes: The use of catalytically inactive mutants can sometimes lead to dominant-negative effects or reveal novel non-catalytic functions, which should be further investigated.
By following these detailed protocols and application notes, researchers can effectively utilize this compound mutants to dissect the complex roles of this enzyme in various cellular contexts, paving the way for new discoveries in metabolism and drug development.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PHGDH reverses the immunosuppressive phenotype of tumor-associated macrophages through α-ketoglutarate and mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PHGDH-inactive Models with the PHGDH Inhibitor NCT-502
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate into 3-phosphohydroxypyruvate[1][2]. This pathway is crucial for providing the serine required for the synthesis of proteins, other amino acids like glycine, and one-carbon units essential for nucleotide production and maintaining cellular redox balance[1][3]. In various cancers, PHGDH is overexpressed, and its activity is linked to tumor growth, proliferation, and resistance to therapy, making it a promising target for anti-cancer drug development[4].
NCT-502 is a potent and specific small-molecule inhibitor of human PHGDH. It effectively reduces the production of glucose-derived serine in cells and has demonstrated cytotoxicity in cancer cell lines that are dependent on the serine synthesis pathway.
To rigorously validate the on-target effects of NCT-502 and to investigate the specific roles of the serine biosynthesis pathway, it is essential to employ appropriate negative controls. In this context, "PHGDH-inactive" systems serve as invaluable tools. These can be categorized as:
-
PHGDH Knockout/Knockdown Cells: Cells in which the PHGDH gene has been genetically deleted (e.g., via CRISPR/Cas9) or its expression silenced (e.g., via shRNA). These cells are incapable of de novo serine synthesis, allowing researchers to study the effects of NCT-502 in a context where its primary target is absent.
-
This compound Control Compound: A chemical analog of NCT-502 that is structurally similar but biologically inert against PHGDH. This control helps to distinguish the specific effects of PHGDH inhibition from potential off-target or compound-specific effects.
This document provides detailed protocols for using NCT-502 in conjunction with this compound cell models to dissect the function of the serine biosynthesis pathway.
Data Presentation
Table 1: Properties of the PHGDH Inhibitor NCT-502
| Property | Value | Source |
| Target | Human Phosphoglycerate Dehydrogenase (PHGDH) | |
| IC50 (Enzymatic Assay) | 3.7 µM | |
| EC50 (MDA-MB-468 cells) | 15.2 µM | |
| Mechanism of Action | Reversible, non-covalent inhibitor | |
| Selectivity | Inactive against a panel of other dehydrogenases |
Table 2: Representative Effects of PHGDH Inhibition on Cell Lines
| Cell Line | PHGDH Status | Treatment | Effect | Source |
| MDA-MB-468 | High Expression / Dependent | NCT-503 (analog of NCT-502) | Reduces cell growth and tumor weight in xenografts | |
| MDA-MB-231 | Low Expression / Independent | NCT-503 (analog of NCT-502) | No effect on tumor growth in xenografts | |
| MDA-MB-231-PHGDH | Engineered Overexpression | NCT-502 | Decreased intracellular serine and glycine concentrations | |
| HIF2α-KO-SU-R-786-o | High Expression / Dependent | NCT-503 (analog of NCT-502) | Inhibits cell proliferation and reduces tumor volume in vivo | |
| BE(2)-C | MYCN-amplified Neuroblastoma | PHGDH Knockout | Reduced incorporation of glucose-derived carbons into serine |
Signaling Pathways and Experimental Workflows
Diagram 1: The Serine Biosynthesis Pathway and Inhibition by NCT-502
Caption: NCT-502 inhibits PHGDH, the first enzyme in the serine synthesis pathway.
Diagram 2: Experimental Workflow for Validating NCT-502 Specificity
Caption: Workflow comparing NCT-502 effects in PHGDH-active vs. inactive cells.
Diagram 3: Downstream Consequences of PHGDH Inhibitiondot
// Central Node Inhibition [label="PHGDH Inhibition\n(e.g., by NCT-502)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Primary Effect Serine_Depletion [label="Reduced de novo\nSerine & Glycine Synthesis", fillcolor="#FBBC05"];
// Downstream Consequences Nucleotide [label="Impaired Nucleotide\nSynthesis (AMP, dTMP)"]; Redox [label="Altered Redox Homeostasis\n(Reduced Glutathione)"]; Proliferation [label="Decreased Cell\nProliferation & Growth"]; Ferroptosis [label="Increased Ferroptosis\n(via SLC7A11 downregulation)"];
// Connections Inhibition -> Serine_Depletion; Serine_Depletion -> {Nucleotide, Redox, Proliferation} [arrowhead=tee, color="#EA4335"]; Inhibition -> Ferroptosis [label=" promotes", color="#34A853"];
// Grouping {rank=same; Nucleotide; Redox; Proliferation; Ferroptosis;} }
References
Application Notes and Protocols for In Vitro Use of PHGDH Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route often upregulated in cancer to support rapid proliferation and biosynthesis. Inhibition of PHGDH presents a promising therapeutic strategy for cancers dependent on this pathway. These application notes provide detailed protocols and quantitative data for the in vitro use of common PHGDH inhibitors, aiding researchers in designing and executing experiments to investigate the effects of PHGDH inhibition.
Data Presentation: In Vitro Activity of PHGDH Inhibitors
The following tables summarize the in vitro inhibitory concentrations of several widely used PHGDH inhibitors. These values are crucial for determining the appropriate concentration range for in vitro experiments.
Table 1: NCT-503 In Vitro Activity
| Parameter | Concentration | Cell Lines/Conditions | Reference |
| IC50 | 2.5 µM | Recombinant PHGDH | [1] |
| EC50 | 8–16 µM | PHGDH-dependent cell lines | [1] |
| Effective Concentration | 2.5, 5, 10 µM | NDV-infected cells (serine synthesis blockage) | [1] |
| Effective Concentration | 10 µM | MDA-MB-468 cells (metabolic flux analysis) | [2] |
Table 2: BI-4924 and BI-4916 (Prodrug) In Vitro Activity
| Parameter | Concentration | Cell Lines/Conditions | Reference |
| IC50 (BI-4924) | 3 nM | Recombinant PHGDH | [3] |
| IC50 (BI-4924) | 2.2 µM | Serine biosynthesis disruption (72h) | |
| IC50 (BI-4916) | 2 µM | De novo serine synthesis in live cells |
Table 3: CBR-5884 In Vitro Activity
| Parameter | Concentration | Cell Lines/Conditions | Reference |
| IC50 | 33 µM | Recombinant PHGDH | |
| Effective Concentration | 15 or 30 µM | Melanoma and breast cancer cell lines (proliferation) | |
| Effective Concentration | 10, 20, 30, 45, 60 µM | Ovarian cancer cell lines (A2780, OVCAR3, ES-2) |
Table 4: WQ-2101 (PKUMDL-WQ-2101) In Vitro Activity
| Parameter | Concentration | Cell Lines/Conditions | Reference |
| IC50 | 34.8 µM | Recombinant PHGDH | |
| EC50 | 7.70 µM | MDA-MB-468 (PHGDH-amplified breast cancer) | |
| EC50 | 10.8 µM | HCC70 (PHGDH-amplified breast cancer) | |
| Effective Concentration | 2.5-40 µM | MDA-MB-468 cells (cell cycle arrest) | |
| Effective Concentration | 37 µM | MDA-MB-468 cells (serine synthesis decrease) |
Signaling Pathways
Inhibition of PHGDH primarily impacts the serine synthesis pathway, which has downstream effects on one-carbon metabolism and nucleotide synthesis. It can also influence cellular redox balance and has been linked to other signaling cascades.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of PHGDH inhibitors on cell proliferation and viability.
Workflow Diagram
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cancer cell lines
-
Complete cell culture medium
-
PHGDH inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the PHGDH inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, remove the medium and add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 or EC50 value using a suitable software.
Metabolic Flux Analysis using ¹³C-Glucose Tracing
This protocol measures the effect of PHGDH inhibitors on the flux of glucose into the serine synthesis pathway.
Workflow Diagram
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Glucose-free medium
-
¹³C-labeled glucose (U-¹³C₆-glucose)
-
PHGDH inhibitor
-
6-well or 10 cm plates
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol
-
Cell scraper
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat the cells with the desired concentration of the PHGDH inhibitor or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Isotope Labeling: Remove the culture medium and wash the cells once with glucose-free medium. Add glucose-free medium supplemented with U-¹³C₆-glucose and the PHGDH inhibitor. Incubate for a specific time course (e.g., 0, 1, 4, 8 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
-
Sample Preparation: Centrifuge the samples at maximum speed for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to determine the fractional labeling of serine (m+3) and other relevant metabolites.
-
Data Analysis: Calculate the percentage of labeled serine relative to the total serine pool. Compare the fractional labeling between inhibitor-treated and control cells to determine the extent of pathway inhibition.
Western Blot Analysis
This protocol is used to assess the expression levels of PHGDH and downstream signaling proteins.
Workflow Diagram
Materials:
-
Cancer cell lines
-
PHGDH inhibitor
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PHGDH inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-PHGDH) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
These application notes provide a framework for the in vitro investigation of PHGDH inhibitors. The provided data tables and detailed protocols for key assays will facilitate the design and execution of robust experiments to explore the role of PHGDH in cancer biology and to evaluate the efficacy of novel inhibitors. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
Application Notes and Protocols for the Preparation and Use of PHGDH Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of phosphoglycerate dehydrogenase (PHGDH) inhibitors for use in cell culture experiments. Proper handling and preparation of these small molecule inhibitors are critical for obtaining accurate and reproducible results in studies investigating serine metabolism and its role in cancer and other diseases.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. In certain cancers, PHGDH is overexpressed, leading to increased serine production that fuels tumor growth. Consequently, PHGDH has emerged as a promising therapeutic target. This document outlines the procedures for preparing common PHGDH inhibitors, such as NCT-503 and BI-4924, as well as an inactive control for NCT-503, for in vitro studies.
Data Presentation: Solubility of PHGDH Inhibitors
The following table summarizes the solubility of selected PHGDH inhibitors in commonly used solvents. It is crucial to use a high-purity solvent, such as dimethyl sulfoxide (DMSO), to prepare concentrated stock solutions.
| Compound | Solvent | Reported Solubility | Stock Solution Concentration | Reference |
| NCT-503 | DMSO | 50 mg/mL (122.41 mM) | 9.9 mM - 82 mg/mL | [1][2][3] |
| Ethanol | 13.33 mg/mL (32.63 mM) (with sonication and heating to 60°C) | - | [3] | |
| NCT-503 Inactive Control | DMSO | Not explicitly stated, but used to prepare a 15.3 mM stock solution | 15.3 mM | [1] |
| BI-4924 | DMSO | ≥ 20.8 mg/mL | 20.8 mg/mL | |
| CBR-5884 | DMSO | 67 mg/mL (199.17 mM) | - |
Note: The solubility of compounds can be affected by factors such as temperature, pH, and the purity of the solvent. It is recommended to use freshly opened, anhydrous DMSO to avoid reduced solubility due to moisture absorption. If precipitation is observed, gentle warming and/or sonication may aid in dissolution.
Experimental Protocols
Protocol 1: Preparation of PHGDH Inhibitor Stock Solutions in DMSO
This protocol describes the preparation of a high-concentration stock solution of a PHGDH inhibitor using DMSO as the solvent.
Materials:
-
PHGDH inhibitor (e.g., NCT-503, NCT-503 inactive control, BI-4924)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of the powdered PHGDH inhibitor and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of the PHGDH inhibitor powder using an analytical balance.
-
Dissolve: Transfer the powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (refer to the table above).
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations. For example, some suppliers recommend storing at -80°C for up to 2 years.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
PHGDH inhibitor DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the PHGDH inhibitor DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.
-
Serial Dilution (Optional but Recommended): To ensure accurate and homogenous mixing, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium before adding it to the final cell culture vessel.
-
For example, to prepare a 10 µM final concentration from a 10 mM stock solution (a 1:1000 dilution), you can first prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock to 99 µL of culture medium.
-
Then, add the appropriate volume of the intermediate solution to your cell culture plates.
-
-
Final Dilution: Add the calculated volume of the inhibitor solution (either directly from the stock or the intermediate dilution) to the cell culture medium in your experimental plates or flasks.
-
Mix Gently: Gently swirl the plates or flasks to ensure even distribution of the inhibitor in the medium.
-
Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the inhibitor-treated samples.
-
Inactive Control: When using an inhibitor like NCT-503, it is highly recommended to include its corresponding inactive control at the same final concentration to distinguish on-target effects from off-target or compound-specific effects. The preparation of the inactive control follows the same protocol as the active compound.
Example Calculation for a 10 µM Final Concentration:
-
Stock Solution Concentration: 10 mM
-
Desired Final Concentration: 10 µM
-
Dilution Factor: 10,000 µM / 10 µM = 1000
-
Volume to add to 1 mL of medium: 1 mL / 1000 = 1 µL
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The de novo serine synthesis pathway initiated by PHGDH.
Experimental Workflow Diagram
Caption: Workflow for preparing and using PHGDH inhibitors in cell culture.
References
Application Notes and Protocols: PHGDH Enzyme Activity Assay with Inactive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway.[1] It catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), the first and rate-limiting step in serine production.[1][2] Serine is a vital amino acid for the synthesis of proteins, nucleotides, and other essential biomolecules, thus supporting rapid cell proliferation.[1][3] Elevated PHGDH activity has been observed in various cancers, making it an attractive therapeutic target for drug development.
This document provides detailed protocols for measuring PHGDH enzyme activity using a colorimetric assay. It includes procedures for sample preparation, assay execution, and data analysis. A key component of this protocol is the use of a structurally related inactive control compound, which is essential for validating the specificity of potential PHGDH inhibitors.
Signaling Pathway
PHGDH diverts a key intermediate from glycolysis, 3-phosphoglycerate, to initiate the serine biosynthesis pathway. This pathway consists of three enzymatic steps to produce serine. Serine can then be converted to glycine and contribute to the one-carbon pool, which is crucial for the synthesis of nucleotides and other macromolecules.
Caption: Serine Biosynthesis Pathway
Experimental Protocols
Principle of the Assay
The activity of PHGDH is determined by measuring the production of NADH, a byproduct of the conversion of 3-PG to 3-PHP. The increase in NADH is detected using a colorimetric assay where NADH reduces a probe, generating a colored product with a strong absorbance at 450 nm. The rate of color development is proportional to the PHGDH activity in the sample.
Materials and Reagents
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PG and NAD+)
-
PHGDH Developer
-
NADH Standard
-
PHGDH Positive Control (recombinant human PHGDH)
-
Inactive Control Compound (e.g., a piperazine-1-carbothioamide derivative with no PHGDH inhibitory activity)
-
Test Inhibitor Compound
-
Cell or tissue lysate samples
-
Ice-cold PBS
-
Saturated ammonium sulfate solution
-
Deionized water
Sample Preparation
-
Cell Lysate:
-
Collect cells (adherent or suspension) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Homogenize 4 x 10^6 cells in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Tissue Lysate:
-
Homogenize 20 mg of tissue in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Ammonium Sulfate Precipitation (Optional, to remove small molecule interference):
-
To 100 µL of the cell or tissue supernatant, add 200 µL of saturated ammonium sulfate solution.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in the original volume of PHGDH Assay Buffer.
-
Assay Workflow
The following diagram illustrates the key steps in the PHGDH enzyme activity assay.
References
Application Notes and Protocols for Seahorse Metabolic Flux Analysis of PHGDH-Inactive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a critical metabolic route that branches from glycolysis.[1][2] This pathway is not only responsible for the production of serine but also contributes to the synthesis of glycine, one-carbon units for nucleotide biosynthesis, and the maintenance of cellular redox balance.[1][3][4] In various cancers, PHGDH is overexpressed, driving tumor growth and proliferation. Consequently, targeting PHGDH has emerged as a promising anti-cancer therapeutic strategy.
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XFp Extracellular Flux Analyzer to investigate the metabolic consequences of PHGDH inactivation in cancer cells. By measuring the two major energy-producing pathways, mitochondrial respiration and glycolysis, in real-time, researchers can elucidate the metabolic phenotype of PHGDH-inactive cells and assess the efficacy of PHGDH inhibitors. The protocols provided are for the Seahorse XFp Cell Mito Stress Test and the Seahorse XFp Glycolysis Stress Test.
Key Concepts and Applications
The Seahorse XFp Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is largely attributed to glycolysis. By using pharmacological inhibitors of mitochondrial respiration and glycolysis, key parameters of metabolic function can be determined.
Applications of this protocol include:
-
Characterizing the metabolic phenotype of cancer cells with inactivated PHGDH (e.g., via CRISPR/Cas9 knockout or siRNA knockdown).
-
Evaluating the on-target effects of small molecule inhibitors of PHGDH.
-
Understanding the metabolic reprogramming that occurs in response to PHGDH inhibition.
-
Identifying metabolic vulnerabilities in this compound cells.
Experimental Design and Considerations
To assess the impact of PHGDH inactivation, a comparative study should be designed. This typically involves comparing a control cell line (e.g., wild-type) with a this compound cell line. PHGDH inactivation can be achieved through several methods:
-
Genetic knockout: Using CRISPR/Cas9 technology to create a stable PHGDH knockout cell line.
-
Gene knockdown: Transiently reducing PHGDH expression using siRNA.
-
Pharmacological inhibition: Treating cells with a specific PHGDH inhibitor (e.g., NCT-503, CBR-5884).
When designing the experiment, it is crucial to consider the appropriate assay medium. To accentuate the reliance on de novo serine synthesis, a custom assay medium devoid of serine and glycine may be used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Serine Synthesis Pathway branching from Glycolysis.
Caption: General Experimental Workflow for Seahorse XFp Assay.
Protocols
I. Generation of this compound Cells (CRISPR/Cas9 Method)
This protocol provides a general workflow for creating a PHGDH knockout cell line. Specific details will vary based on the cell line and transfection reagents used.
Materials:
-
Cas9-expressing cancer cell line
-
PHGDH-specific single guide RNA (sgRNA) constructs
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies
-
PCR primers for PHGDH gene
-
Sanger sequencing reagents
-
Western blot reagents
Protocol:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the PHGDH gene into a suitable vector.
-
Transfection: Transfect the Cas9-expressing cells with the sgRNA constructs.
-
Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for PHGDH knockout by PCR and Sanger sequencing of the targeted genomic region.
-
Validation: Confirm the absence of PHGDH protein expression by Western blot analysis.
II. Seahorse XFp Cell Mito Stress Test
This test measures key parameters of mitochondrial function by using sequential injections of mitochondrial inhibitors.
Materials:
-
Seahorse XFp Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Calibrant
-
Seahorse XFp Analyzer
-
Control and this compound cells
-
Seahorse XFp Cell Culture Miniplates
-
Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. For specific applications, a custom serine/glycine-free medium can be used. Adjust pH to 7.4.
Protocol:
-
Day 1: Cell Seeding
-
Seed control and this compound cells in a Seahorse XFp Cell Culture Miniplate at a pre-determined optimal density.
-
Include wells with media only for background correction.
-
Incubate overnight in a 37°C, CO2 incubator.
-
-
Day 2: Assay Preparation
-
Hydrate a Seahorse XFp sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO2 37°C incubator.
-
Prepare the Seahorse XFp Cell Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) in the appropriate assay medium according to the kit instructions.
-
-
Day 2: Assay Execution
-
Warm the assay medium to 37°C.
-
Remove the cell culture miniplate from the incubator, wash the cells twice with the assay medium, and add the final volume of assay medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XFp Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture miniplate and start the assay.
-
Data Analysis:
The Seahorse XF Wave software will automatically calculate the key parameters of mitochondrial function.
| Parameter | Description | Expected Change in this compound Cells |
| Basal Respiration | OCR before inhibitor injection. | May decrease due to reduced substrate supply to the TCA cycle. |
| ATP Production | Decrease in OCR after oligomycin injection. | May be reduced, reflecting lower energy demand or substrate limitation. |
| Proton Leak | OCR after oligomycin, minus non-mitochondrial respiration. | May be altered depending on mitochondrial integrity. |
| Maximal Respiration | OCR after FCCP injection. | Likely to be decreased, indicating a reduced capacity to respond to energy stress. |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Expected to be lower, suggesting increased mitochondrial stress. |
| Non-Mitochondrial Respiration | OCR after rotenone/antimycin A injection. | Should be similar between control and this compound cells. |
III. Seahorse XFp Glycolysis Stress Test
This test measures key parameters of glycolytic function by using sequential injections of glucose, oligomycin, and 2-deoxyglucose (2-DG).
Materials:
-
Seahorse XFp Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)
-
Seahorse XF Calibrant
-
Seahorse XFp Analyzer
-
Control and this compound cells
-
Seahorse XFp Cell Culture Miniplates
-
Assay Medium: Seahorse XF Base Medium (glucose-free) supplemented with 2 mM glutamine. Adjust pH to 7.4.
Protocol:
-
Day 1: Cell Seeding
-
Follow the same procedure as for the Mito Stress Test.
-
-
Day 2: Assay Preparation
-
Hydrate the sensor cartridge as described above.
-
Prepare the Seahorse XFp Glycolysis Stress Test compounds (glucose, oligomycin, 2-DG) in the glucose-free assay medium according to the kit instructions.
-
-
Day 2: Assay Execution
-
Warm the glucose-free assay medium to 37°C.
-
Wash the cells with the glucose-free assay medium and add the final volume to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the prepared compounds into the sensor cartridge.
-
Run the assay on the Seahorse XFp Analyzer.
-
Data Analysis:
The software will calculate the key parameters of glycolytic function.
| Parameter | Description | Expected Change in this compound Cells |
| Non-Glycolytic Acidification | Initial ECAR before glucose injection. | Should be similar between cell types. |
| Glycolysis | ECAR after glucose injection. | May increase as cells attempt to compensate for reduced mitochondrial function. |
| Glycolytic Capacity | ECAR after oligomycin injection. | May be higher, indicating a greater reliance on glycolysis when oxidative phosphorylation is inhibited. |
| Glycolytic Reserve | Difference between glycolytic capacity and glycolysis. | May be altered, reflecting the cell's ability to respond to an energetic demand. |
Summary of Expected Outcomes
Inactivating PHGDH is expected to induce significant metabolic reprogramming. By shunting 3-phosphoglycerate away from the serine synthesis pathway, cells may exhibit:
-
Decreased mitochondrial respiration: Due to a lack of serine-derived metabolites that fuel the TCA cycle and one-carbon metabolism.
-
Increased glycolysis: As a compensatory mechanism to meet the cell's energy demands.
-
Increased sensitivity to nutrient deprivation: Particularly to serine and glycine withdrawal.
These application notes provide a framework for investigating the metabolic consequences of PHGDH inactivation. The specific results will depend on the cellular context and the method of PHGDH inactivation used. Careful optimization of cell numbers and experimental conditions is essential for obtaining robust and reproducible data.
References
Application Notes and Protocols: Utilizing PHGDH-Inactive Models in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing phosphoglycerate dehydrogenase (PHGDH)-inactive systems in xenograft mouse models to investigate cancer metabolism and evaluate novel therapeutic strategies. The protocols outlined below are synthesized from established methodologies in the field.
Introduction
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine synthesis pathway, a critical metabolic route for cancer cell proliferation and survival.[1][2][3] This pathway provides the necessary building blocks for nucleotides, proteins, and lipids, and contributes to cellular redox homeostasis.[4][5] Consequently, PHGDH has emerged as a promising therapeutic target in various cancers that exhibit elevated expression or dependency on this enzyme. Xenograft mouse models employing PHGDH-inactive cancer cells—through genetic knockout, knockdown, or pharmacological inhibition—are invaluable tools for studying the in vivo consequences of disrupting this pathway and for the preclinical assessment of PHGDH inhibitors.
Key Concepts and Signaling Pathways
Inhibition of PHGDH disrupts the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This disruption has several downstream consequences:
-
Reduced Serine and Glycine Synthesis: Leads to a depletion of precursors for nucleotide, protein, and lipid synthesis.
-
Impaired One-Carbon Metabolism: Affects the folate cycle, which is crucial for nucleotide synthesis and methylation reactions.
-
Altered Redox Balance: Can lead to an increase in reactive oxygen species (ROS) and cellular stress.
-
Anaplerotic Effects: Can reduce the flux of glutamine into the TCA cycle in certain contexts.
-
Non-Canonical Functions: Emerging evidence suggests PHGDH may have roles beyond its catalytic activity, including regulation of mitochondrial translation.
Caption: Serine Synthesis Pathway and Downstream Effects of PHGDH Inhibition.
Quantitative Data Summary
The following tables summarize representative data from xenograft studies using this compound models.
Table 1: Effect of PHGDH Inhibition on Tumor Growth in Xenograft Models
| Cell Line | Mouse Strain | Xenograft Type | Treatment | Duration | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-468 (PHGDH-dependent) | NOD.SCID | Orthotopic | NCT-503 (40 mg/kg, daily IP) | 24 days | Significant reduction in tumor growth and weight | |
| MDA-MB-231 (PHGDH-independent) | NOD.SCID | Orthotopic | NCT-503 (40 mg/kg, daily IP) | 24 days | No significant effect | |
| HIF2α-KO-SU-R-786-o (Renal Cancer) | Nude | Subcutaneous | NCT-503 | Not Specified | Significant suppression of tumor growth | |
| PC9 (Lung Cancer) | Not Specified | Xenograft | Inhibitor D8 | Not Specified | Evident antitumor efficacy | |
| HCT116 (Colon Cancer) | Nude | Subcutaneous | PH-755 | 7 days | Significant tumor shrinkage | |
| GSC19 (Glioblastoma) | Not Specified | Orthotopic | PHGDH Knockout | 30 days | Drastically inhibited tumor growth |
Table 2: Molecular and Metabolic Effects of PHGDH Inactivation in vivo
| Cell Line | Model | Intervention | Key Findings | Reference |
| MDA-MB-468 | Orthotopic Xenograft | NCT-503 | Increased tumor necrosis. | |
| HIF2α-KO-SU-R-786-o | Subcutaneous Xenograft | NCT-503 | Significantly reduced cell proliferation (Ki67 staining). | |
| Breast Cancer Cells | Xenograft | PHGDH Knockdown | Reduced levels of α-ketoglutarate. | |
| HCT116 | Subcutaneous Xenograft | PH-755 | Disrupted sphingolipid and deoxysphingolipid balance. | |
| GSC19 | Orthotopic Xenograft | PHGDH Knockout | Decreased SOX2 and Olig2 positive tumor cells. |
Note: The efficacy of PHGDH inhibition can be context-dependent, with some studies showing that PHGDH knockdown did not affect tumor growth in certain breast cancer models, highlighting the importance of cell line selection.
Experimental Protocols
Protocol 1: Generation of PHGDH-Knockout/-Knockdown Cell Lines
This protocol describes the generation of stable cell lines with reduced PHGDH expression using CRISPR/Cas9 (for knockout) or shRNA (for knockdown).
Materials:
-
Lentiviral vectors (e.g., Lenti-Guide-puro for CRISPR, pLKO.1-puro for shRNA)
-
PHGDH-targeting sgRNAs or shRNAs
-
Cas9-expressing vector (e.g., LentiCas9-blast)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target cancer cell line
-
Polybrene
-
Puromycin, Blasticidin
-
Western blot reagents
Procedure:
-
Vector Preparation: Clone PHGDH-targeting sgRNAs or shRNAs into the appropriate lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction:
-
For CRISPR-KO: First, transduce target cells with the Cas9-expressing lentivirus and select with blasticidin to generate a stable Cas9-expressing cell line. Subsequently, transduce these cells with the sgRNA-containing lentivirus.
-
For shRNA-KD: Directly transduce the target cells with the shRNA-containing lentivirus.
-
-
Selection: Add puromycin to the culture medium 24-48 hours post-transduction to select for successfully transduced cells.
-
Validation: Confirm PHGDH knockout or knockdown efficiency via Western blot analysis of protein lysates from the selected cell population.
Caption: Workflow for generating this compound cell lines.
Protocol 2: Xenograft Mouse Model Implantation and Monitoring
This protocol details the procedure for establishing subcutaneous or orthotopic xenografts and monitoring tumor growth.
Materials:
-
This compound and control cancer cells
-
Immunocompromised mice (e.g., BALB/c nude, NOD.SCID), 6-8 weeks old
-
Matrigel Matrix
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
PHGDH inhibitor (e.g., NCT-503) and vehicle solution (e.g., 5% ethanol, 35% PEG 300, 60% aqueous 30% HPβCD)
Procedure:
-
Cell Preparation: Harvest cells and resuspend in a sterile solution of PBS and Matrigel (1:1 ratio). A typical injection volume contains 2 x 10^6 to 3 x 10^6 cells in 100-200 µL.
-
Implantation:
-
Subcutaneous: Inject the cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic (e.g., Breast Cancer): Inject the cell suspension into the mammary fat pad.
-
-
Tumor Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor mouse body weight and overall health throughout the experiment.
-
-
Treatment (for inhibitor studies):
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer the PHGDH inhibitor or vehicle via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines. Harvest tumors for downstream analysis (e.g., weight measurement, histology, Western blot, metabolomics).
Caption: Experimental workflow for a xenograft study with a PHGDH inhibitor.
Conclusion
The use of this compound xenograft models is a powerful approach to dissect the role of serine metabolism in cancer progression and to evaluate the efficacy of targeted inhibitors. Careful selection of cell lines based on their PHGDH dependency is crucial for the successful application of these models. The protocols and data presented here provide a foundational framework for researchers to design and execute robust in vivo studies targeting this critical metabolic pathway.
References
- 1. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine Metabolic Reprogramming in Tumorigenesis, Tumor Immunity, and Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHGDH-mediated endothelial metabolism drives glioblastoma resistance to chimeric antigen receptor T cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Unveiling Metabolic Shifts with LC-MS Metabolomics in PHGDH-Inactive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) serves as the rate-limiting step in the de novo serine biosynthesis pathway, a critical metabolic route that fuels cell proliferation and survival. This pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the production of serine and downstream metabolites essential for nucleotide synthesis, redox balance, and one-carbon metabolism.[1][2][3][4] In various cancers, upregulation of PHGDH has been observed, highlighting its potential as a therapeutic target.[5]
This application note provides a comprehensive protocol for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics to investigate the metabolic consequences of PHGDH inactivation. By comparing wild-type cells to a PHGDH-inactive control (e.g., knockout cell line or inhibitor-treated cells), researchers can elucidate the specific metabolic reprogramming that occurs, identify potential vulnerabilities, and discover novel biomarkers. The detailed protocols and data presentation herein offer a robust framework for researchers in academia and the pharmaceutical industry to explore the intricacies of cancer metabolism and evaluate the efficacy of targeted therapies.
Signaling Pathway and Experimental Overview
To understand the metabolic impact of PHGDH inactivation, it is crucial to visualize its position within the broader metabolic network. The following diagram illustrates the canonical serine biosynthesis pathway and its connection to central carbon metabolism.
The following workflow diagram outlines the key steps of the experimental protocol, from cell culture to data analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent mammalian cell lines.
-
Cell Seeding: Seed cells (e.g., a cancer cell line with known PHGDH expression) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture in standard DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
This compound Control Preparation:
-
Genetic Knockout: Culture the PHGDH knockout cell line alongside the wild-type control.
-
Inhibitor Treatment: For the inhibitor-treated group, add a PHGDH inhibitor (e.g., NCT-503 at a final concentration of 10 µM) to the culture medium 24 hours prior to harvesting. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Replicates: Prepare a minimum of five biological replicates for each condition (e.g., Wild-Type, PHGDH-KO, Vehicle Control, Inhibitor-Treated).
Metabolite Quenching and Extraction
This protocol is optimized for polar metabolites from adherent cells.
-
Quenching Metabolism:
-
Place the 6-well plates on ice.
-
Aspirate the culture medium.
-
Quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.
-
Incubate the plates at -80°C for 15 minutes.
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
LC-MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of an appropriate solvent, such as 50% methanol in water (LC-MS grade). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column is recommended for the separation of polar metabolites like serine and glycine.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wider range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to collect both MS and MS/MS spectra for metabolite identification.
-
Data Presentation
The following tables represent hypothetical quantitative data from an LC-MS metabolomics experiment comparing a wild-type cell line to a this compound (knockout) cell line. The data is presented as relative abundance, normalized to an internal standard and cell number.
Table 1: Relative Abundance of Key Metabolites in the Serine Biosynthesis Pathway
| Metabolite | Wild-Type (Relative Abundance ± SD) | PHGDH-KO (Relative Abundance ± SD) | Fold Change (KO/WT) | p-value |
| 3-Phosphoglycerate | 1.00 ± 0.12 | 2.54 ± 0.28 | 2.54 | <0.001 |
| Serine | 1.00 ± 0.15 | 0.35 ± 0.08 | 0.35 | <0.001 |
| Glycine | 1.00 ± 0.11 | 0.48 ± 0.09 | 0.48 | <0.001 |
Table 2: Relative Abundance of Selected Downstream Metabolites
| Metabolite | Wild-Type (Relative Abundance ± SD) | PHGDH-KO (Relative Abundance ± SD) | Fold Change (KO/WT) | p-value |
| 5,10-Methylene-THF | 1.00 ± 0.20 | 0.41 ± 0.11 | 0.41 | <0.01 |
| Glutathione (GSH) | 1.00 ± 0.18 | 0.62 ± 0.13 | 0.62 | <0.05 |
| Aspartate | 1.00 ± 0.13 | 1.89 ± 0.21 | 1.89 | <0.01 |
| Lactate | 1.00 ± 0.25 | 1.55 ± 0.30 | 1.55 | <0.05 |
Logical Relationships and Interpretation
The diagram below illustrates the expected logical consequences of PHGDH inactivation on cellular metabolism, providing a framework for data interpretation.
The results from an LC-MS metabolomics experiment using a this compound control are expected to show a significant decrease in intracellular serine and glycine levels, as the primary de novo synthesis route is blocked. Consequently, the upstream glycolytic intermediate, 3-phosphoglycerate, is expected to accumulate. Downstream, a reduction in metabolites involved in one-carbon metabolism and glutathione synthesis is anticipated, reflecting the crucial role of serine as a precursor for these pathways. Cells may attempt to compensate for this metabolic block through various reprogramming strategies, such as increased uptake of exogenous serine or alterations in other central carbon metabolism pathways. These metabolic shifts provide valuable insights into the adaptive mechanisms of cells and can reveal novel therapeutic vulnerabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols: A Comparative Analysis of CRISPR-Cas9 PHGDH Knockout and a PHGDH-Inactive Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of certain cancers.[1][2][3] This pathway diverts the glycolytic intermediate 3-phosphoglycerate towards the synthesis of serine and downstream metabolites essential for nucleotide, protein, and lipid synthesis.[4][5] Consequently, PHGDH has emerged as a promising therapeutic target in oncology. Two primary methodologies are employed to interrogate PHGDH function and validate it as a drug target: genetic knockout using CRISPR-Cas9 and pharmacological inhibition with small molecules.
This document provides a detailed comparison of these two approaches, offering insights into their respective impacts on cellular physiology and providing standardized protocols for their implementation and analysis. A key aspect of pharmacological studies is the use of a structurally related but biologically inactive compound as a negative control to distinguish on-target effects from off-target or compound-specific artifacts.
Comparative Data Summary
The following tables summarize the quantitative effects of PHGDH inhibition via CRISPR-Cas9 knockout versus a chemical inhibitor, alongside a PHGDH-inactive control compound. Data is compiled from studies on cancer cell lines dependent on PHGDH for proliferation.
Table 1: Effect on Cell Viability and Proliferation
| Parameter | CRISPR-Cas9 PHGDH Knockout | PHGDH Inhibitor (e.g., NCT-503) | This compound Compound | Reference |
| Cell Viability (EC50/IC50) | Significant reduction in viability | 8–16 µM in PHGDH-dependent cells | No significant effect | |
| Proliferation Rate | Markedly inhibited | Dose-dependent reduction | No significant effect | |
| Colony Formation | Substantially reduced | Significantly decreased | No significant effect |
Table 2: Metabolic Effects
| Metabolite/Pathway | CRISPR-Cas9 PHGDH Knockout | PHGDH Inhibitor (e.g., NCT-503) | This compound Compound | Reference |
| Intracellular Serine Levels | Depleted | Decreased | No effect | |
| Glucose-derived Serine Synthesis (M+3 Serine) | Abolished | Significantly reduced | No effect | |
| Glycine Levels | Decreased | Decreased | No effect | |
| Nucleotide Incorporation (from Glucose-derived Serine) | Reduced | Reduced | No effect | |
| α-Ketoglutarate Levels | Reduced by ~20% | Reduced | No effect | |
| NAD+/NADH Ratio | Potentially altered | Potentially altered | No effect |
Table 3: Effects on Signaling and Cellular Processes
| Process | CRISPR-Cas9 PHGDH Knockout | PHGDH Inhibitor (e.g., NCT-503) | This compound Compound | Reference |
| mTORC1 Signaling | Can be decreased | Decreased | No effect | |
| Reactive Oxygen Species (ROS) | Elevated | Elevated | No effect | |
| Glutathione (GSH/GSSG) Ratio | Decreased | Decreased | No effect |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by PHGDH and the general experimental workflows for its study.
References
- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 2. A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate. | Broad Institute [broadinstitute.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PHGDH Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
PHGDH-inactive control showing unexpected cellular effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cellular effects when using a PHGDH-inactive control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "this compound control" and what is its primary purpose?
A this compound control is a biological system, typically a cell line, that lacks significant activity of the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). This enzyme is the rate-limiting step in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate into precursors for serine.[1][2]
Control models can be established through several methods:
-
Genetically Engineered Models: CRISPR-Cas9 knockout of the PHGDH gene or stable shRNA-mediated knockdown to eliminate or drastically reduce protein expression.[3][4]
-
Naturally Low-Expressing Models: Using cell lines that are known to have endogenously low or negligible expression of PHGDH. These cells typically rely on importing serine from the extracellular environment.[5]
The primary purpose of this control is to differentiate the on-target effects of a PHGDH inhibitor or genetic manipulation from any off-target or non-specific cellular responses. In theory, a true PHGDH inhibitor should have minimal effect on a cell line that does not depend on PHGDH activity.
Q2: My PHGDH-knockout/low cells (my inactive control) show significant anti-proliferative effects when treated with the PHGDH inhibitor NCT-503. What is the likely cause?
This is a documented phenomenon and strongly suggests a potential off-target effect of the inhibitor. While NCT-503 is known to inhibit PHGDH, it has also been shown to impact cellular metabolism independently of its effect on serine synthesis.
Specifically, studies have demonstrated that NCT-503 can reduce the synthesis of glucose-derived citrate and reroute glucose-derived carbons into the TCA cycle, even in PHGDH-knockout cells. This indicates that the observed cytotoxicity may not be due to the inhibition of serine synthesis but rather to interference with other critical metabolic pathways. Similar anti-proliferative effects have been noted in various cell lines with low PHGDH expression when treated with NCT-503.
Q3: We observed the activation of pro-survival pathways like mTORC1 after inhibiting PHGDH in our experimental cells. Is this a compensatory response?
Yes, this is likely a pro-survival compensatory mechanism. The inhibition of a key metabolic enzyme like PHGDH can cause significant metabolic stress, prompting the cell to activate adaptive responses.
Research in osteosarcoma has shown that PHGDH inhibition can lead to the accumulation of certain metabolites, including unsaturated lipids and branched-chain amino acids. This nutrient imbalance can be sensed by the cell, leading to the activation of the pro-survival mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This activation can, in turn, upregulate the expression of genes in the serine synthesis pathway, such as ATF4, in an attempt to counteract the inhibition.
Q4: What are the essential steps to validate that my control cell line is genuinely this compound and that my experimental findings are on-target?
Robust validation requires a multi-pronged approach to confirm the absence of PHGDH activity and to rule out confounding factors.
-
Confirm Lack of PHGDH Expression: Use Western Blot to confirm the absence of PHGDH protein and/or qRT-PCR to confirm the loss of mRNA expression in your knockout or knockdown cell line.
-
Functional Validation of Pathway Inactivation: The gold standard is to use stable isotope tracing with ¹³C-glucose. In a PHGDH-active cell, you will detect ¹³C-labeled (M+3) serine. In a truly inactive control, the production of M+3 serine from ¹³C-glucose should be negligible.
-
Use Orthogonal Approaches: If you observe an effect with a chemical inhibitor in your experimental line, attempt to replicate the phenotype using a genetic approach (e.g., siRNA/shRNA knockdown of PHGDH). Concordance between pharmacological and genetic inhibition provides strong evidence for an on-target effect.
-
Employ an Inactive Control Compound: When using a chemical inhibitor like NCT-503, it is crucial to also treat cells with a structurally similar but biologically inactive analog. This helps to distinguish the specific on-target effects from non-specific chemical effects.
Troubleshooting Guides
Guide 1: Issue - Unexpected Cellular Toxicity from a PHGDH Inhibitor in a Control Cell Line
Symptoms:
-
Reduced cell viability or proliferation in a PHGDH-knockout or low-expressing cell line upon treatment with a PHGDH inhibitor (e.g., NCT-503, CBR-5884).
-
Effects are observed even in serine-replete media.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting / Validation Step |
| 1. Known Off-Target Effects of Inhibitor | The inhibitor may target other enzymes or pathways. For example, NCT-503 is known to affect TCA cycle carbon flow independently of PHGDH. Action: Review literature for known off-target effects of your specific inhibitor. Use a structurally related inactive control compound to confirm the phenotype is not due to general chemical toxicity. |
| 2. Undiscovered Off-Target Effects | The inhibitor may have novel off-target activities in your specific cell model. Action: Validate the phenotype with an orthogonal method. Use siRNA or shRNA to knock down PHGDH. If the genetic knockdown does not replicate the inhibitor's effect, an off-target mechanism is highly probable. |
| 3. Non-Canonical PHGDH Functions | Recent evidence suggests PHGDH may have roles independent of serine synthesis, such as regulating p53 activation under nutrient stress. A chemical inhibitor might not fully recapitulate all aspects of a genetic knockout if these functions are preserved. Action: This is an area of active research. Compare phenotypes from catalytic inhibitors vs. genetic knockouts carefully. |
Summary of Inhibitor Effects (NCT-503 Example)
| Metabolic Effect | PHGDH-Active Cells | This compound (KO) Cells | Conclusion |
|---|---|---|---|
| Glucose-derived Serine (M+3 Serine) | Strongly Reduced | No significant synthesis to inhibit | On-Target Effect |
| Glucose-derived Citrate | Strongly Reduced | Strongly Reduced | Off-Target Effect |
| Cell Viability / Proliferation | Reduced | Reduced | Potentially Off-Target |
Guide 2: Issue - Unexplained Metabolic or Signaling Changes Post-Inhibition
Symptoms:
-
PHGDH inactivation leads to unexpected accumulation or depletion of metabolites outside the serine pathway.
-
Activation of stress-response or pro-survival signaling pathways (e.g., mTORC1, ATF4) is observed.
Possible Causes & Troubleshooting Steps:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oaepublish.com [oaepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of the 3-phosphoglycerate dehydrogenase gene in mice: changes in gene expression and associated regulatory networks resulting from serine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
troubleshooting inconsistent results with PHGDH-inactive
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHGDH-inactive systems, including catalytically inactive mutants and small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound control in experiments?
A this compound control, whether a catalytically dead mutant (e.g., R236E) or a structurally related but inactive small molecule, is crucial for validating that the observed effects are specifically due to the inhibition of PHGDH's enzymatic activity.[1][2] It helps to distinguish on-target effects from potential off-target effects of a chemical inhibitor or pleiotropic effects of genetic manipulation.[3][4]
Q2: My this compound cells (e.g., expressing a catalytically dead mutant) still show a phenotype compared to wild-type cells. Why?
There are several potential reasons for this observation:
-
Dominant-Negative Effects: The inactive protein may still interact with binding partners or form non-functional complexes, interfering with other cellular processes.
-
Altered Protein Stability: The mutation rendering the enzyme inactive might also affect its stability, leading to either rapid degradation or accumulation, which could trigger cellular stress responses.
-
Compensation Mechanisms: The cell might upregulate other metabolic pathways to compensate for the lack of de novo serine synthesis, leading to secondary metabolic shifts.[5]
Q3: Why is the PHGDH inhibitor NCT-503 showing effects in my PHGDH knockout or low-expressing cells?
Recent studies have revealed that NCT-503 can have off-target effects independent of its action on PHGDH. Specifically, it has been shown to reduce the synthesis of glucose-derived citrate and affect the TCA cycle in cells regardless of their PHGDH expression level. Therefore, it is critical to use a structurally similar inactive control compound to differentiate on-target from off-target effects.
Troubleshooting Guides
Inconsistent Results in Cell Proliferation Assays
Problem: High variability in cell proliferation rates between replicate experiments using PHGDH inhibitors or inactive mutants.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell passage number (<10) and density at the time of treatment. Different cell lines have varying dependencies on exogenous serine and glycine; therefore, use of serine/glycine-free medium may be necessary to unmask the effects of PHGDH inhibition. Test different batches of fetal bovine serum (FBS) as it can contain variable amounts of serine and other growth factors. |
| Inhibitor Stability and Potency | Prepare fresh stock solutions of the inhibitor and its inactive control. Verify the IC50 of the inhibitor in your specific cell line and assay conditions. Some inhibitors may have poor solubility or stability in culture medium. |
| Off-Target Effects | Compare the effects of your active inhibitor with a structurally related inactive control compound. Validate key findings using a genetic approach (e.g., siRNA or CRISPR-Cas9 mediated knockout of PHGDH). |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., short tandem repeat profiling) to ensure the identity and purity of your cell lines. |
Unexpected Metabolomic Profiles
Problem: Metabolomic analysis of cells treated with a PHGDH inhibitor or expressing an inactive mutant shows unexpected changes in metabolites outside of the serine synthesis pathway.
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibitor Effects | As noted with NCT-503, some inhibitors can directly affect other metabolic pathways like the TCA cycle. Run parallel experiments with PHGDH knockout cells to see if the metabolic changes persist, indicating an off-target effect. |
| Metabolic Rewiring | Inhibition of PHGDH can cause a global shift in cellular metabolism as the cell attempts to compensate. Perform metabolic flux analysis to trace the flow of labeled nutrients (e.g., 13C-glucose) through various pathways. |
| Redox Imbalance | PHGDH activity is linked to the cellular NAD+/NADH ratio. Inhibition of PHGDH can alter this ratio, impacting other NAD+-dependent enzymes. |
| Sample Preparation and Analysis | Ensure consistent and rapid quenching and extraction of metabolites to prevent artifactual changes. Use appropriate internal standards for normalization. |
Experimental Protocols
Serine Synthesis Assay using [U-13C]-Glucose Tracing
This assay measures the rate of de novo serine synthesis from glucose.
Materials:
-
PHGDH-dependent cell line (e.g., MDA-MB-468)
-
Serine-free cell culture medium
-
[U-13C]-glucose
-
PHGDH inhibitor and inactive control
-
96-well cell culture plates
-
80:20 Methanol/water extraction buffer
-
LC-MS/MS system
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with serine-free medium containing the desired concentrations of the test compounds or DMSO as a control.
-
Pre-incubate the cells with the compounds for 4 hours.
-
Replace the medium with serine-free medium containing [U-13C]-glucose and the corresponding compound concentrations.
-
Incubate for 8 hours to allow for labeling of intracellular metabolites.
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Extract intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C for 30 minutes.
-
Transfer the extracts to microcentrifuge tubes, centrifuge to pellet cell debris, and collect the supernatant.
-
Analyze the extracts by LC-MS/MS to determine the fraction of serine that is labeled with 13C (M+3 serine).
Cell Proliferation Assay
This assay determines the effect of PHGDH inhibition on cell growth.
Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., MDA-MB-231) cell lines
-
Standard cell culture medium (serine-replete) and serine/glycine-free medium
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Protocol:
-
Seed both cell lines in separate 96-well plates.
-
Allow the cells to adhere overnight.
-
Replace the medium with either standard or serine/glycine-free medium containing a dose range of the test compounds.
-
Incubate for 72 hours.
-
Measure cell viability using a luminescence-based assay.
-
Calculate the EC50 values for each compound in each cell line and condition.
Signaling Pathways and Workflows
Caption: The de novo serine synthesis pathway initiated by PHGDH.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Phosphoglycerate Dehydrogenase Produces the Oncometabolite d-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing PHGDH-inactive concentration to avoid toxicity
Welcome to the technical support center for researchers utilizing PHGDH inhibitors. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experiments and avoid potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a PHGDH inhibitor in cell culture?
A1: The optimal concentration of a PHGDH inhibitor is cell-line dependent. For initial experiments, it is advisable to perform a dose-response curve to determine the EC50 value for your specific cell line. As a reference, for PHGDH-dependent cancer cell lines, EC50 values for the inhibitor NCT-503 are typically in the range of 8–16 µM.[1][2] For PHGDH-independent cell lines, the EC50 can be 6- to 10-fold higher.[1][2]
Q2: My cells are showing signs of toxicity even at low concentrations of the inhibitor. What could be the cause?
A2: Several factors could contribute to unexpected toxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to disruptions in the serine synthesis pathway.
-
Off-Target Effects: While many inhibitors are designed to be specific, off-target effects cannot be entirely ruled out and may contribute to toxicity.[3]
-
Culture Conditions: The composition of your cell culture medium, particularly the availability of exogenous serine and glycine, can significantly impact cellular response to PHGDH inhibition.
-
Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its stability and activity.
Q3: How can I differentiate between specific anti-proliferative effects and general cytotoxicity?
A3: To distinguish between targeted effects and general toxicity, consider the following:
-
Use a PHGDH-inactive control compound: A structurally similar but inactive compound can help determine if the observed effects are due to PHGDH inhibition.
-
Compare PHGDH-dependent and -independent cell lines: A selective inhibitor should show significantly greater potency in cell lines that overexpress PHGDH compared to those with low expression.
-
Rescue experiments: Supplementing the culture medium with serine or downstream metabolites like nucleosides may rescue the anti-proliferative effects, indicating specificity.
Q4: What is the mechanism of action for PHGDH inhibitors?
A4: PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. By inhibiting PHGDH, these compounds block the production of serine, which is crucial for the synthesis of proteins, nucleotides, and lipids essential for cell proliferation. Inhibition of PHGDH can lead to a G1/S cell cycle arrest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Instability of the inhibitor in solution. | Prepare fresh stock solutions of the inhibitor for each experiment. Store stock solutions at -80°C for long-term stability. | |
| Fluctuation in incubator CO2 or temperature. | Regularly calibrate and monitor incubator conditions. | |
| No observable effect of the inhibitor | Cell line is not dependent on de novo serine synthesis. | Confirm PHGDH expression levels in your cell line via immunoblotting. Test the inhibitor on a known PHGDH-dependent cell line as a positive control (e.g., MDA-MB-468). |
| Insufficient inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range. | |
| Degradation of the inhibitor. | Verify the quality and purity of the inhibitor. Purchase from a reputable supplier. | |
| High background in fluorescence-based assays | Autofluorescence of the compound. | Use a red-shifted detection readout, such as a diaphorase/resazurin system, to minimize interference. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used PHGDH inhibitors.
Table 1: In Vitro Potency of PHGDH Inhibitors
| Inhibitor | Target | IC50 (Enzymatic Assay) | EC50 (Cell-Based Assay) | Cell Line | Reference |
| NCT-503 | PHGDH | 2.5 µM | 8–16 µM | PHGDH-dependent cancer cells | |
| BI-4924 | PHGDH | 3 nM | 2.2 µM (at 72h) | - | |
| PKUMDL-WQ-2101 | PHGDH | 34.8 µM | 7.7 µM | MDA-MB-468 | |
| 10.8 µM | HCC-70 | ||||
| CBR-5884 | PHGDH | 33 µM | - | - | |
| Oridonin | PHGDH | 0.48 µM | 2.49 µM | MDA-MB-468 |
Table 2: In Vivo Study Parameters for NCT-503
| Parameter | Value | Species | Tumor Model | Reference |
| Dosage | 30 mg/kg | Mouse | MDA-MB-468 xenograft | |
| Administration | Intraperitoneal, once daily | Mouse | MDA-MB-468 xenograft | |
| Plasma Cmax | 20 µM | Mouse | - | |
| Half-life | 2.5 hours | Mouse | - | |
| Tumor Concentration | ~3 µM | Mouse | MDA-MB-468 xenograft |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cells in separate 96-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PHGDH inhibitor. Include a DMSO-only control.
-
Incubate the plates for 3-5 days.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's protocol.
-
Determine the EC50 values for each cell line to assess selective toxicity.
Biochemical PHGDH Fluorescence Assay
This assay measures the enzymatic activity of PHGDH by coupling the production of NADH to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.
-
Materials:
-
Recombinant human PHGDH enzyme
-
Assay buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)
-
Substrate/cofactor mix: 3-phosphoglycerate (3-PG), NAD+, diaphorase, and resazurin in assay buffer.
-
Test compounds (inhibitors) and DMSO (negative control).
-
96-well or 1536-well plates.
-
-
Procedure:
-
Dispense test compounds and DMSO to the appropriate wells.
-
Add a solution containing the PHGDH enzyme to all wells except the no-enzyme control wells.
-
Initiate the reaction by adding the substrate/cofactor mix to all wells.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence of resorufin (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Visualizations
Caption: PHGDH signaling pathway and points of inhibition.
Caption: Workflow for determining inhibitor EC50 values.
References
PHGDH Stability in Cell Culture: A Technical Resource
Welcome to the technical support center for researchers studying Phosphoglycerate Dehydrogenase (PHGDH). This guide provides in-depth information on the stability of PHGDH, with a particular focus on its inactive forms in common cell culture media. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is PHGDH and why is its stability important?
A1: 3-Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] It catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[4] Serine is a crucial amino acid for the synthesis of proteins, nucleotides, and lipids, which are essential for cell proliferation.[1] The stability of PHGDH is critical as its overexpression is linked to various cancers, including breast cancer, melanoma, and glioma, where it supports rapid tumor growth. Therefore, understanding the factors that affect its stability is key for developing therapeutic strategies that target this enzyme.
Q2: How does PHGDH become inactivated?
A2: PHGDH can be inactivated through several mechanisms:
-
Allosteric Inhibition: The downstream product of the pathway, L-serine, can allosterically bind to PHGDH and inhibit its activity through a feedback mechanism.
-
Small Molecule Inhibitors: Several small-molecule inhibitors have been developed that can bind to PHGDH and inhibit its enzymatic activity. Some of these inhibitors have been shown to be non-competitive with respect to both the substrate (3-PG) and the cofactor (NAD+).
-
Post-Translational Modifications: Phosphorylation of PHGDH by kinases such as MAPK13 can trigger its degradation.
-
Mutations: Certain mutations can lead to a decrease in the enzymatic activity and stability of PHGDH.
Q3: What is the main pathway for PHGDH degradation in cells?
A3: The primary pathway for PHGDH degradation is the ubiquitin-proteasome system (UPS). PHGDH can be poly-ubiquitinated, which marks it for degradation by the proteasome. Additionally, chaperone-mediated autophagy (CMA) has been identified as another pathway for PHGDH degradation, particularly in response to oxidative stress.
Q4: Do PHGDH inhibitors affect its stability?
A4: Yes, several PHGDH inhibitors have been shown to decrease the stability of the enzyme. For example, the inhibitor oridonin can reduce the thermal stability of PHGDH, promote its aggregation, and lead to its proteasome-dependent degradation in cells. Another inhibitor, NCT-503, has also been shown to decrease the thermal stability of PHGDH. Some compounds can act as "molecular glues," inducing the interaction between PHGDH and ubiquitin ligases, thereby triggering its degradation.
Troubleshooting Guide: PHGDH Instability in Cell Culture
This guide addresses common issues related to the stability of inactive PHGDH in cell culture experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of PHGDH protein levels after inhibitor treatment | The inhibitor may be inducing PHGDH degradation. | - Confirm degradation using a proteasome inhibitor (e.g., MG-132). A rescue of PHGDH levels in the presence of the proteasome inhibitor would confirm this mechanism. - Perform a time-course experiment to determine the kinetics of degradation. - Consider using a lower concentration of the inhibitor or a different inhibitor that does not induce degradation if you wish to study the inactive protein. |
| Low or no PHGDH activity in cell lysates | - Improper sample handling: PHGDH may have degraded during sample preparation. | - Always work on ice during cell lysis and subsequent steps. - Use fresh lysis buffer with protease inhibitors. |
| - Sub-optimal assay conditions: Incorrect pH or temperature can affect enzyme activity. | - The optimal pH for human PHGDH is around 7.0. - Ensure the activity assay is performed at 37°C. | |
| - Degraded cofactors: NAD+ is essential for PHGDH activity and can degrade over time. | - Prepare fresh NAD+ solutions for your assays or use aliquots stored at -20°C. | |
| Variability in PHGDH stability between different cell lines | - Different protein degradation rates: Cell lines may have varying levels of ubiquitin ligases or deubiquitinases that regulate PHGDH stability. | - Compare the ubiquitination status of PHGDH in the different cell lines. - Investigate the expression levels of known regulators of PHGDH stability, such as the deubiquitinase JOSD2. |
| Effect of cell culture media on PHGDH stability | - Nutrient availability: The composition of the cell culture medium can influence cellular metabolic and signaling pathways that in turn affect PHGDH stability. For example, amino acid starvation can induce the expression of transcription factors that regulate PHGDH. | - Be consistent with the type of cell culture medium used in your experiments. - If comparing different media, be aware that components like glucose, serine, and other amino acids can influence the serine synthesis pathway and its regulation. - High glucose can drive flux into the serine synthesis pathway, while exogenous serine can cause feedback inhibition of PHGDH. These changes in metabolic flux could indirectly affect the stability of the enzyme. |
Experimental Protocols
Protocol 1: Western Blotting for PHGDH Detection
This protocol outlines the steps for detecting PHGDH protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PHGDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using a chemiluminescence imaging system.
-
Protocol 2: PHGDH Activity Assay (Colorimetric)
This protocol is for measuring the enzymatic activity of PHGDH in cell or tissue lysates.
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
NADH Standard Curve:
-
Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).
-
-
Reaction Setup:
-
Add your sample lysate to a 96-well plate.
-
Prepare a Reaction Mix containing PHGDH Substrate (3-PG and NAD+) and a developer.
-
For background control wells, prepare a mix containing only the developer.
-
-
Measurement:
-
Add the Reaction Mix to the sample and standard wells.
-
Add the Background Control Mix to the background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings and plot the standard curve.
-
Subtract the background control reading from the sample readings.
-
Calculate the PHGDH activity based on the change in absorbance over time and the NADH standard curve.
-
Visual Guides
Serine Biosynthesis Pathway
Caption: The de novo serine biosynthesis pathway starting from the glycolytic intermediate 3-phosphoglycerate.
PHGDH Degradation Workflow
Caption: Overview of pathways leading to PHGDH inactivation and subsequent degradation.
References
batch-to-batch variability of PHGDH-inactive compound
Welcome to the technical support center for our PHGDH-inactive compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound compound?
A1: A this compound compound is a crucial negative control in experiments studying the effects of PHGDH inhibitors.[1][2] It is structurally related to the active inhibitor but does not inhibit the PHGDH enzyme.[1][2] This allows researchers to distinguish between the on-target effects of PHGDH inhibition and any off-target or non-specific effects of the chemical scaffold.
Q2: How can I be sure that the "inactive" compound truly has no activity against PHGDH?
A2: The lack of inhibitory activity of the inactive compound should be verified using a robust PHGDH enzyme assay.[1] A common method involves a coupled enzyme assay where the production of NADH by PHGDH is linked to a fluorescent or colorimetric readout. The inactive compound should show no significant inhibition of enzyme activity, even at high concentrations.
Q3: What are the potential sources of batch-to-batch variability with a this compound compound?
A3: Batch-to-batch variability in small molecules can arise from several factors during synthesis and purification. These include:
-
Purity Levels: The percentage of the desired compound may differ between batches.
-
Impurity Profile: The identity and concentration of residual starting materials, byproducts, or contaminants can vary. Even small amounts of a highly potent impurity can lead to unexpected biological activity.
-
Physical Properties: Differences in crystalline form (polymorphism), solvation state, or particle size can affect solubility and dissolution rates.
-
Stability: Degradation of the compound over time or due to improper storage can lead to a decrease in the concentration of the active (or in this case, inactive) molecule and an increase in degradation products.
Q4: I'm observing unexpected cellular effects with the inactive control compound. What could be the cause?
A4: Unexpected effects from a negative control compound can be perplexing. Here are some potential causes:
-
Off-Target Effects: The chemical scaffold itself, independent of PHGDH inhibition, might interact with other cellular targets.
-
Contamination: The batch you are using may contain an active impurity. It is crucial to check the purity of the compound.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can have biological effects on its own, especially at higher concentrations. Always include a vehicle-only control in your experiments.
-
Compound Instability: The compound may be degrading in your cell culture media, leading to the formation of active byproducts.
Troubleshooting Guides
Issue 1: Inconsistent results between different batches of the this compound compound.
-
Possible Cause: Significant variation in the purity or impurity profile between batches.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Obtain the CoA for each batch from the supplier. Compare the purity data (e.g., by HPLC) and any available information on the identity and quantity of impurities.
-
In-house Quality Control: If possible, perform your own analytical chemistry to verify the identity, purity, and concentration of each batch. Recommended techniques include HPLC, LC-MS, and NMR.
-
Functional Assay: Test each batch in a reliable PHGDH enzyme activity assay to confirm its lack of inhibition.
-
Issue 2: Precipitation of the compound upon dilution in aqueous buffer or cell culture media.
-
Possible Cause: The compound's concentration has exceeded its aqueous solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of the compound.
-
Modify the Dilution Protocol: Instead of adding a small volume of a highly concentrated DMSO stock directly to a large volume of aqueous buffer, try a serial dilution approach.
-
Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the practical solubility limit in your specific experimental buffer.
-
Adjust Buffer pH: The solubility of some compounds can be pH-dependent. Experiment with slight variations in the pH of your buffer if your experimental system allows.
-
Quantitative Data
The following table summarizes the properties of some published PHGDH inhibitors and their corresponding inactive controls. This data can serve as a reference for the expected characteristics of a well-defined compound.
| Compound Name | Target | IC50 (µM) | Assay Type | Reference |
| CBR-5884 | PHGDH | 33 ± 12 | Enzyme Assay | |
| NCT-502 | PHGDH | 3.7 ± 1.0 | Enzyme Assay | |
| NCT-503 | PHGDH | 2.5 ± 0.6 | Enzyme Assay | |
| This compound (4) | PHGDH | >57 | Enzyme Assay | |
| BI-4924 | PHGDH | 0.003 | Enzyme Assay | |
| PKUMDL-WQ-2101 | PHGDH | 34.8 ± 3.6 | Enzyme Assay | |
| D8 | PHGDH | 2.8 ± 0.1 | Enzyme Assay |
Experimental Protocols
Protocol 1: In Vitro PHGDH Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure PHGDH activity and test for inhibition.
Materials:
-
Recombinant human PHGDH protein
-
Diaphorase
-
Resazurin
-
NAD+
-
3-phosphoglycerate (3-PG)
-
Assay Buffer (e.g., 50 mM TEA pH 8.0, 10 mM MgCl2, 0.05% BSA, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing PHGDH enzyme and diaphorase in the assay buffer.
-
Add the test compound (this compound compound or inhibitor) at various concentrations to the wells. Include a DMSO-only control.
-
To initiate the reaction, add a substrate mixture containing 3-PG, NAD+, and resazurin.
-
Incubate the plate at room temperature.
-
Monitor the increase in resorufin fluorescence over time using a plate reader. The fluorescence is a direct measure of NADH production and thus PHGDH activity.
-
Calculate the rate of reaction for each concentration of the test compound and normalize it to the DMSO control to determine the percent inhibition.
Protocol 2: Assessing Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing the purity of a small molecule batch.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis Diode Array Detector)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with additives like formic acid or trifluoroacetic acid)
-
Compound sample dissolved in a suitable solvent
Procedure:
-
Develop an appropriate HPLC method with a gradient of mobile phases that allows for the separation of the main compound from potential impurities.
-
Inject a known concentration of the compound onto the HPLC column.
-
Run the method and record the chromatogram.
-
The main peak corresponds to your compound of interest. Any other peaks are considered impurities.
-
Calculate the purity of your compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For more accurate quantification, a reference standard is required.
Visualizations
Caption: The serine biosynthesis pathway and the role of PHGDH inhibitors.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
Technical Support Center: PHGDH-Inactive Cells in Serine-Depleted Media
Welcome to the technical support center for researchers working with phosphoglycerate dehydrogenase (PHGDH)-inactive cell models under serine-depleted conditions. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common and unexpected findings that researchers may encounter.
Question 1: My PHGDH-knockout/knockdown cells are surviving longer than expected in serine/glycine-free media. Is this normal?
Answer: Yes, this is a frequently observed, albeit counterintuitive, finding. While the canonical understanding is that PHGDH-dependent cells require the serine synthesis pathway for proliferation, several adaptive mechanisms can promote survival in the absence of both endogenous serine synthesis and exogenous serine/glycine.
One key mechanism is the activation of the integrated stress response pathway. The GCN2-eIF2α-ATF4 signaling axis is often induced upon amino acid starvation[1][2]. The transcription factor ATF4 can upregulate other pro-survival genes and pathways involved in amino acid homeostasis[3]. Additionally, cells may adapt by increasing the uptake and catabolism of other nutrients, such as branched-chain amino acids (BCAAs), to compensate for the metabolic stress[4].
Troubleshooting Steps:
-
Confirm PHGDH Inactivation: Verify the knockout or knockdown of PHGDH at the protein level via Western Blot.
-
Assess Stress Response: Check for the activation of the GCN2-ATF4 pathway by measuring the phosphorylation of GCN2 and eIF2α, and the protein levels of ATF4 via Western Blot[5].
-
Metabolic Profiling: Perform metabolomics to identify compensatory changes, such as altered levels of other amino acids.
Question 2: I've inhibited PHGDH with a small molecule (e.g., NCT-503), but I'm seeing reduced incorporation of exogenous, labeled serine into nucleotides. Why would inhibiting serine synthesis affect the use of serine from the media?
Answer: This is a critical and unexpected finding that highlights a sophisticated coordination between serine synthesis and one-carbon metabolism. The prevailing hypothesis is that the de novo serine synthesis pathway, when active, signals to the cell to efficiently use serine-derived one-carbon units for nucleotide synthesis. When PHGDH is inhibited, this coordination is lost. The cell enters a state of "one-carbon unit wasting," where one-carbon units derived from exogenous serine are futilely cycled back to resynthesize serine via the enzyme SHMT1, rather than being directed towards purine and thymidylate synthesis. This leads to a defect in nucleotide synthesis and subsequent cell cycle arrest, even when serine is abundant in the medium.
Troubleshooting Steps:
-
Stable Isotope Tracing: Use U-¹³C-serine in your culture medium and perform LC-MS analysis on nucleotide pools (AMP, dTMP) to confirm the reduced incorporation of labeled carbons.
-
Cell Cycle Analysis: Perform flow cytometry to check for G1/S phase arrest, which is consistent with a defect in nucleotide synthesis.
-
Rescue Experiment: Attempt to rescue the growth-inhibitory effect of the PHGDH inhibitor by supplementing the medium with nucleosides. This would support the hypothesis that the primary defect is in nucleotide synthesis.
Question 3: I'm observing a strong induction of ATF4 in my PHGDH-inactive cells upon serine withdrawal, but the cells are undergoing apoptosis. I thought ATF4 was a survival factor?
Answer: The role of ATF4 in this context is complex and dual-faceted. While ATF4 is a key regulator that attempts to restore amino acid homeostasis, its prolonged or overwhelming activation under severe metabolic stress can switch its function from pro-survival to pro-apoptotic. In PHGDH-knockdown cells, serine starvation can lead to a strong and sustained ATF4 induction that transcriptionally upregulates pro-apoptotic genes like PUMA and NOXA. Therefore, while a transient or moderate ATF4 activation might be adaptive, a strong, persistent activation in the face of complete serine synthesis blockage and depletion can trigger cell death.
Troubleshooting Steps:
-
Time-Course Experiment: Analyze the expression of ATF4 and its pro-apoptotic targets (e.g., PUMA, NOXA) and markers of apoptosis (e.g., cleaved caspase-3) at different time points after serine withdrawal.
-
ATF4 Knockdown: Use siRNA to knock down ATF4 in your this compound cells. If ATF4 is mediating the apoptosis, its depletion should rescue cell viability in serine-free media.
-
Assess Apoptosis: Quantify cell death using methods like Trypan Blue exclusion, Annexin V staining, or by measuring cleaved caspase-3 levels.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies.
Table 1: Impact of PHGDH Inhibition on Intracellular Metabolite Concentrations
| Cell Line | Condition | Intracellular Serine (Relative Abundance) | Intracellular Glycine (Relative Abundance) | Reference |
| MDA-MB-231-PHGDH | Vehicle Control (-Ser/-Gly media) | ~1.0 | ~1.0 | |
| MDA-MB-231-PHGDH | NCT-502 Treatment (-Ser/-Gly media) | ↓ ~0.2 | ↓ ~0.4 | |
| MDA-MB-468 | Vehicle Control (Complete media) | ~1.0 | ~1.0 | |
| MDA-MB-468 | NCT-503 Treatment (Complete media) | ↓ ~0.8 | ↔ No significant change |
Table 2: Effect of PHGDH Inhibition on Nucleotide Synthesis from Exogenous Serine
| Cell Line | Treatment (in U-¹³C-Serine media) | ¹³C Incorporation into AMP (Relative) | ¹³C Incorporation into dTMP (Relative) | Reference |
| MDA-MB-468 | Vehicle Control | ~1.0 | ~1.0 | |
| MDA-MB-468 | NCT-503 (10 µM, 4h) | ↓ ~0.6 | ↓ ~0.5 |
Experimental Protocols
Protocol 1: Western Blot for Stress Response Pathway Activation
This protocol details the procedure to detect the activation of the GCN2-eIF2α-ATF4 pathway.
-
Cell Culture and Treatment:
-
Plate this compound cells and wild-type control cells.
-
Culture cells in complete medium until they reach ~70% confluency.
-
Wash cells twice with PBS and switch to serine/glycine-free medium or control medium.
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
-
Lysate Preparation:
-
Wash plates with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-GCN2 (Thr899)
-
Rabbit anti-GCN2
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-Vinculin or β-Actin (loading control)
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash 3x with TBST and develop using an ECL substrate.
-
Protocol 2: Stable Isotope Tracing of Exogenous Serine into Nucleotides
This protocol is for tracing the incorporation of ¹³C-labeled serine into AMP and dTMP.
-
Cell Culture and Labeling:
-
Plate PHGDH-dependent cells (e.g., MDA-MB-468).
-
Culture in complete medium. Once at ~80% confluency, treat with a PHGDH inhibitor (e.g., 10 µM NCT-503) or vehicle for 4 hours.
-
During the last hour of treatment, change the medium to custom RPMI containing U-¹³C-serine.
-
-
Metabolite Extraction:
-
Aspirate medium and wash cells twice with ice-cold normal saline.
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Collect the cell suspension and centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube and dry it using a speed vacuum.
-
-
LC-MS Analysis:
-
Resuspend the dried metabolite pellet in a suitable volume for LC-MS analysis.
-
Analyze samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Monitor the mass isotopologue distributions for key metabolites, specifically looking for M+3 serine, M+2 glycine, M+2 AMP, and M+2 dTMP to track the labeled carbons.
-
Calculate the fractional labeling by dividing the peak intensity of the labeled isotopologue by the sum of all isotopologue intensities for that metabolite.
-
Visualizations: Pathways and Workflows
Diagram 1: Canonical vs. Unexpected Response to PHGDH Inactivation
Caption: Contrasting expected cell fate with observed adaptive responses.
Diagram 2: Troubleshooting Workflow for Unexpected Survival
Caption: A logical guide for troubleshooting unexpected cell survival.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine synthesis pathway inhibition cooperates with dietary serine and glycine limitation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
PHGDH-Inactive vs. Vehicle Control: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices for designing and troubleshooting experiments involving phosphoglycerate dehydrogenase (PHGDH) inhibitors. Clear distinctions between a PHGDH-inactive control and a vehicle control are crucial for accurate data interpretation and identifying on-target versus off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a "vehicle control" and a "this compound" control?
A: A vehicle control is the solvent or carrier used to dissolve and administer the experimental compound (e.g., a PHGDH inhibitor). Its purpose is to isolate effects caused by the vehicle itself, such as stress from injection or the biochemical properties of the solvent. A This compound control is a molecule that is structurally very similar to the active PHGDH inhibitor but has been designed to have no inhibitory activity against the PHGDH enzyme.[1][2] Its purpose is to distinguish the biological effects caused by specific, on-target inhibition of PHGDH from non-specific or off-target effects of the chemical compound itself.[3]
Q2: Why is it critical to include both a vehicle and an inactive control in my experimental design?
A: Including both controls is essential for rigorous and reproducible results.
-
The vehicle control ensures that any observed effects are not simply due to the administration route or the solvent system.
-
The This compound control is crucial for attributing the observed phenotype to the specific inhibition of PHGDH.[1] Small molecules can have unintended "off-target" effects, and a structurally related inactive compound helps to identify these.[3] For instance, both an active PHGDH inhibitor and its inactive counterpart were found to decrease oxygen consumption, indicating an off-target effect independent of PHGDH inhibition.
Q3: When should I use a this compound control?
A: A this compound control should be used in parallel with the active inhibitor in all functional assays, both in vitro and in vivo. This includes cell viability/proliferation assays, metabolomics studies, western blots, and animal xenograft models. This allows for a direct comparison to determine if the effects of the active compound are truly due to its intended mechanism of action.
Q4: What are some examples of vehicle and this compound controls used in published studies?
A:
-
Vehicle Control (In Vivo): A common vehicle for the PHGDH inhibitor NCT-503 is a solution of 5% ethanol, 35% PEG 300, and 60% of an aqueous 30% hydroxypropyl-β-cyclodextrin solution.
-
This compound Control: For the active inhibitor NCT-503, a structurally related compound where the 4-trifluoromethyl substituent is replaced with a 4-pyridinyl group serves as the inactive control, as it does not inhibit PHGDH.
Troubleshooting Guide
Issue 1: The active PHGDH inhibitor and the inactive control both show similar levels of toxicity in my cell line.
-
Possible Cause: This strongly suggests an off-target effect. The chemical scaffold common to both the active and inactive compounds may be causing toxicity through a mechanism unrelated to PHGDH.
-
Troubleshooting Steps:
-
Confirm Lack of On-Target Activity: Verify that the inactive control truly has no effect on PHGDH enzyme activity or downstream metabolic markers (like serine synthesis from glucose) in your system.
-
Investigate Off-Target Pathways: Recent studies have shown that NCT-503 can have off-target effects on the TCA cycle, independent of PHGDH expression. Consider performing broader metabolic profiling or pathway analysis to identify affected pathways.
-
Use a Genetically Validated Model: Compare your inhibitor results to data from a PHGDH knockout or knockdown cell line. If the genetic perturbation does not replicate the inhibitor's phenotype, it further points to an off-target effect.
-
Issue 2: My PHGDH inhibitor shows high potency in a biochemical assay but weak activity in cell-based assays.
-
Possible Cause: This discrepancy can be due to several factors, including poor cell permeability, high plasma protein binding, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use cellular thermal shift assays (CETSA) to confirm that the inhibitor is engaging with the PHGDH target inside the cell.
-
Optimize Dosing and Timing: Increase the incubation time or concentration of the inhibitor in your cell-based assays.
-
Check Compound Stability: Ensure the compound is stable in your cell culture media over the course of the experiment.
-
Issue 3: In my in vivo study, the vehicle control group is showing unexpected physiological changes or tumor growth inhibition.
-
Possible Cause: The vehicle itself may have biological activity. Solvents like DMSO, PEG, or cyclodextrins can have effects, especially at higher concentrations or with chronic administration.
-
Troubleshooting Steps:
-
Review Vehicle Formulation: Ensure the concentration of each component in the vehicle is within established tolerated limits.
-
Conduct a Vehicle-Only Pilot Study: Run a separate cohort of animals treated only with the vehicle to fully characterize its effects on animal weight, behavior, and other relevant parameters over the planned study duration.
-
Search for an Alternative Vehicle: If the vehicle proves to be bioactive, research alternative, more inert formulations for your compound.
-
Data Presentation
Table 1: Potency of Common PHGDH Inhibitors
| Inhibitor | Type | IC50 (Biochemical Assay) | EC50 (Cell-Based Assay) | Reference |
|---|---|---|---|---|
| NCT-503 | Non-competitive, Reversible | 2.5 ± 0.6 µM | 8–16 µM (in PHGDH-dependent cells) | |
| CBR-5884 | Covalent | 33 ± 12 μM | ~30 µM (in PHGDH-dependent cells) | |
| PKUMDL-WQ-2101 | Allosteric | 28.1 ± 1.3 µM | < 10 µM (in PHGDH-amplified cells) |
| Withangulatin A | Covalent, Allosteric | Not specified | Inhibits proliferation in HCT-116 cells | |
Table 2: Example of In Vitro Cell Viability Data Interpretation
| Treatment Group | Cell Line (PHGDH-High) % Viability | Cell Line (PHGDH-Low) % Viability | Interpretation |
|---|---|---|---|
| Vehicle Control | 100% | 100% | Baseline |
| This compound (10 µM) | 95% | 98% | No significant off-target toxicity at this concentration. |
| PHGDH-Active (10 µM) | 50% | 95% | On-target effect: The inhibitor is selectively toxic to cells dependent on PHGDH. |
| PHGDH-Active (10 µM) | 50% | 55% | Off-target effect: The inhibitor is toxic to both cell lines, suggesting a mechanism independent of PHGDH. |
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating a PHGDH inhibitor in vivo.
-
Cell Preparation: Culture human cancer cells (e.g., PHGDH-dependent MDA-MB-468) to ~80-90% confluency. Harvest and resuspend cells in a suitable medium like HBSS or a Matrigel mixture.
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG). Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring & Grouping: Monitor tumor growth 2-3 times per week with calipers. Once tumors reach an average volume of 150-200 mm³, randomize mice into the following groups (n=5-10 per group), ensuring similar average tumor volumes across groups:
-
Group 1: Vehicle Control
-
Group 2: this compound Compound (e.g., 40 mg/kg)
-
Group 3: PHGDH-Active Inhibitor (e.g., 40 mg/kg)
-
-
Drug Formulation & Administration: Prepare the inhibitor and inactive control in the selected vehicle (e.g., 5% ethanol, 35% PEG 300, 60% HP-β-CD solution). Administer daily via intraperitoneal (IP) injection or oral gavage. The vehicle control group receives an equivalent volume of the vehicle alone.
-
Endpoint & Analysis: Continue treatment for the planned duration (e.g., 21 days). Monitor animal body weight and tumor volume regularly. At the study endpoint, excise and weigh the tumors. Compare tumor growth inhibition between the groups.
Protocol 2: Cellular Metabolite Tracing with ¹³C-Glucose
This protocol is used to confirm the on-target effect of a PHGDH inhibitor by measuring the synthesis of serine from glucose.
-
Cell Seeding: Seed PHGDH-dependent cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Pre-incubation: Replace the medium with serine-free medium containing the desired concentrations of the PHGDH inhibitor, the inactive control, or a vehicle control (e.g., DMSO). Pre-incubate for 4 hours.
-
Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose along with the respective compounds. Incubate for 8 hours to allow for labeling of intracellular metabolites.
-
Metabolite Extraction: Aspirate the medium and wash the cells twice with ice-cold saline. Immediately add ice-cold 80% methanol and incubate at -80°C for 30 minutes to quench metabolism and extract metabolites.
-
Sample Preparation & Analysis: Scrape the cells, transfer the methanol extracts to microcentrifuge tubes, and centrifuge to pellet cell debris. Collect the supernatant for analysis by LC-MS/MS.
-
Data Analysis: Determine the fraction of serine that is labeled with ¹³C (M+3 serine). A significant reduction in M+3 serine in the inhibitor-treated group compared to the vehicle and inactive-control groups confirms on-target PHGDH inhibition.
Mandatory Visualizations
Caption: The de novo serine synthesis pathway initiated by the enzyme PHGDH.
Caption: Logic workflow for a robust PHGDH inhibitor experiment.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of PHGDH inhibitors and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing phosphoglycerate dehydrogenase (PHGDH) inhibitors. The information is designed to help minimize off-target effects and ensure the proper implementation of controls in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PHGDH inhibitors?
A1: While PHGDH inhibitors are designed to target the serine biosynthesis pathway, some off-target effects have been reported. For example, the small-molecule inhibitor NCT-503 has been shown to reduce the synthesis of glucose-derived citrate in neuroblastoma cell lines, an effect that is independent of PHGDH expression.[1][2][3] This suggests that NCT-503 may impact the TCA cycle through an off-target mechanism that is not yet fully understood.[1][2] It is crucial to assess the selectivity of any PHGDH inhibitor to ensure that the observed phenotype is a direct result of on-target activity.
Q2: How can I be sure that the effects I'm seeing are due to PHGDH inhibition and not off-target activity?
A2: To confirm on-target activity, a multi-faceted approach is recommended. This includes:
-
Genetic knockdown or knockout: Comparing the inhibitor's effect to that of shRNA- or CRISPR/Cas9-mediated PHGDH depletion is a gold-standard validation method.
-
Using an inactive control compound: A structurally similar but inactive analog of the inhibitor should not produce the same biological effects.
-
Rescue experiments: The addition of downstream metabolites, such as serine or glycine, should rescue the effects of PHGDH inhibition if they are on-target.
Q3: What are the best negative controls for my PHGDH inhibitor experiments?
A3: The ideal negative controls include:
-
Vehicle control: Typically DMSO, used at the same final concentration as the inhibitor.
-
Inactive structural analog: A compound with a similar chemical structure to the inhibitor but lacking activity against PHGDH.
-
Cell lines with low or no PHGDH expression: These cells should be insensitive to the inhibitor if its effects are on-target.
Q4: What are the best positive controls for my PHGDH inhibitor experiments?
A4: Effective positive controls include:
-
A well-characterized PHGDH inhibitor: Using a known inhibitor like CBR-5884 or NCT-503 can help validate your experimental system.
-
Genetic knockdown of PHGDH: This provides a benchmark for the expected biological outcome of inhibiting the serine synthesis pathway.
Troubleshooting Guides
Problem 1: My PHGDH inhibitor shows toxicity in cell lines that do not express PHGDH.
-
Possible Cause: This is a strong indication of off-target effects. The inhibitor may be acting on other cellular targets essential for cell viability.
-
Solution:
-
Perform a selectivity screen: Test the inhibitor against a panel of related enzymes, particularly other dehydrogenases, to identify potential off-target interactions.
-
Conduct a Cellular Thermal Shift Assay (CETSA): This can help determine if your inhibitor is engaging with unintended protein targets in the cell.
-
Lower the inhibitor concentration: Use the lowest effective concentration to minimize off-target toxicity while still observing on-target effects.
-
Problem 2: I'm not seeing the expected decrease in serine synthesis after treating my cells with a PHGDH inhibitor.
-
Possible Cause 1: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
-
-
Possible Cause 2: The cells are compensating by importing extracellular serine.
-
Solution: Conduct the experiment in serine- and glycine-depleted media to force reliance on the de novo synthesis pathway.
-
-
Possible Cause 3: The inhibitor is not cell-permeable.
-
Solution: If using a purified enzyme inhibitor, it may not effectively cross the cell membrane. Consider using a different inhibitor with known cell permeability or perform experiments on cell lysates.
-
Problem 3: My results from genetic knockdown of PHGDH do not match the results from my inhibitor.
-
Possible Cause 1: Off-target effects of the inhibitor.
-
Solution: As described in Problem 1, thoroughly characterize the selectivity of your inhibitor.
-
-
Possible Cause 2: Incomplete knockdown of PHGDH.
-
Solution: Verify the extent of PHGDH knockdown by Western blot or qPCR. Aim for at least 70-80% reduction in protein levels.
-
-
Possible Cause 3: Acute vs. chronic inhibition.
-
Solution: Small molecule inhibition is often an acute event, while genetic knockdown can lead to long-term compensatory changes in the cell. Consider this difference when interpreting your results.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Select PHGDH Inhibitors
| Inhibitor | Target | IC50 (µM) | Inhibition Mode | Reference |
| CBR-5884 | PHGDH | 33 | Noncompetitive | |
| NCT-503 | PHGDH | 2.5 | Noncompetitive | |
| Oridonin | PHGDH | 0.50 ± 0.02 | Allosteric | |
| Withaferin A | PHGDH | 0.59 ± 0.01 | Covalent |
Table 2: Selectivity Profile of CBR-5884
| Off-Target Enzyme | IC50 (µM) | Reference |
| Lactate Dehydrogenase (LDH) | >100 | |
| Malate Dehydrogenase 1 (MDH1) | >100 |
Experimental Protocols
Protocol 1: In Vitro PHGDH Enzyme Inhibition Assay
This protocol describes a coupled-enzyme assay to measure PHGDH activity by monitoring the production of NADH.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG) substrate
-
NAD+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.01% Tween-20)
-
96-well or 384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the PHGDH inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor at various concentrations (and a DMSO vehicle control).
-
Add 48 µL of a master mix containing PHGDH enzyme, diaphorase, and resazurin in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of a substrate solution containing 3-PG and NAD+ in assay buffer.
-
Immediately measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control and calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to assess target engagement of a PHGDH inhibitor in intact cells.
Materials:
-
Cells of interest
-
PHGDH inhibitor and vehicle (DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with 1% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-PHGDH antibody
Procedure:
-
Compound Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the PHGDH inhibitor or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blot using an anti-PHGDH antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PHGDH at each temperature.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the percentage of soluble PHGDH against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Protocol 3: ¹³C-Glucose Isotope Tracing
This protocol describes a method to measure the inhibition of de novo serine synthesis in cells using stable isotope-labeled glucose.
Materials:
-
Cells of interest
-
PHGDH inhibitor and vehicle (DMSO)
-
Glucose- and serine-free cell culture medium
-
[U-¹³C]-glucose
-
80% Methanol (ice-cold)
-
LC-MS or GC-MS system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Wash the cells with glucose- and serine-free medium.
-
Treat the cells with the PHGDH inhibitor or vehicle in medium containing [U-¹³C]-glucose for a defined period (e.g., 8-24 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Extract intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C for 15 minutes.
-
Scrape the cells and transfer the extracts to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the extracts by LC-MS or GC-MS to determine the fraction of serine that is labeled with ¹³C (M+3 serine).
-
Calculate the percent inhibition of serine synthesis by comparing the M+3 serine fraction in inhibitor-treated cells to that in vehicle-treated cells.
Visualizations
Caption: The Serine Biosynthesis Pathway and the role of PHGDH.
Caption: Workflow for Assessing PHGDH Inhibitor Selectivity.
Caption: Experimental Workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PHGDH Inhibitor Specificity: A Comparison Guide Utilizing PHGDH-Inactive Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel phosphoglycerate dehydrogenase (PHGDH) inhibitor is a critical step in preclinical development. This guide provides a comparative framework for validating inhibitor specificity, with a focus on the essential role of PHGDH-inactive cellular models. We present supporting experimental data, detailed protocols for key assays, and visual workflows to aid in experimental design.
The serine synthesis pathway (SSP) is a metabolic vulnerability in several cancers, making its rate-limiting enzyme, PHGDH, an attractive therapeutic target.[1][2][3][4] However, demonstrating that a small molecule inhibitor selectively engages PHGDH without producing confounding off-target effects is paramount. The use of isogenic cell lines, specifically wild-type cells compared to those rendered this compound via genetic knockout (e.g., CRISPR/Cas9), provides a robust system for dissecting on-target versus off-target activities.[5] A structurally related but biologically inactive compound should also be employed as a negative control to differentiate between target-specific effects and general compound-related cytotoxicity.
Comparative Analysis of PHGDH Inhibitors
The following table summarizes the key characteristics of commonly cited PHGDH inhibitors, providing a baseline for comparison with novel compounds.
| Inhibitor | Type | In Vitro IC50 (PHGDH) | Cell-Based EC50 (PHGDH-dependent cells) | Key Features & Notes |
| NCT-503 | Non-competitive | ~2.5 µM | 8-16 µM | Reduces production of glucose-derived serine; shows selective toxicity to PHGDH-dependent cells. A structurally related inactive version is available for use as a negative control. |
| CBR-5884 | Allosteric | ~33 µM | - | Disrupts the tetrameric state of PHGDH; identified through high-throughput screening. |
| BI-4916 | Competitive | - | - | Noted for its superior efficacy in abrogating labeled serine synthesis compared to some allosteric inhibitors. |
| PKUMDL-WQ-2101 | Allosteric | - | - | A novel allosteric inhibitor identified through computational screening. |
| Withangulatin A (WA) | Covalent | - | - | A natural product identified as a covalent inhibitor of PHGDH. |
Key Experimental Protocols for Specificity Validation
Robust validation of a PHGDH inhibitor requires a multi-pronged approach. Below are detailed protocols for essential assays.
13C-Glucose Tracer Analysis for Serine Synthesis Inhibition
This assay directly measures the inhibitor's ability to block the enzymatic function of PHGDH in a cellular context.
Protocol:
-
Cell Culture: Seed wild-type and PHGDH-knockout cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the PHGDH inhibitor at various concentrations, a vehicle control (e.g., DMSO), and an inactive control compound for 4-24 hours.
-
Metabolic Labeling: Replace the medium with serine-free medium containing [U-13C]-glucose and the respective inhibitor concentrations. Incubate for a designated time (e.g., 8 hours).
-
Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then add ice-cold 80% methanol. Incubate at -80°C for 30 minutes to extract intracellular metabolites.
-
Sample Preparation: Scrape the cells and transfer the extracts to microcentrifuge tubes. Centrifuge to pellet cell debris and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the fraction of serine that is labeled with 13C (M+3 serine).
-
Data Analysis: Calculate the percentage of M+3 serine relative to the total serine pool. A specific PHGDH inhibitor should significantly decrease the M+3 serine fraction in wild-type cells but have no effect in PHGDH-knockout cells.
Cell Viability/Proliferation Assay
This assay assesses the inhibitor's cytotoxic or cytostatic effects and whether they are dependent on the presence of PHGDH.
Protocol:
-
Cell Seeding: Seed both wild-type and PHGDH-knockout cells in 96-well plates.
-
Compound Treatment: Add a range of concentrations of the test inhibitor, a vehicle control, and an inactive control compound to the wells.
-
Incubation: Incubate the cells for a period of 3-5 days.
-
Viability Measurement: Measure cell viability using a standard method such as a resazurin-based assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the EC50 values for each compound in both cell lines. A specific inhibitor will show significantly greater potency in the wild-type cells compared to the PHGDH-knockout cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of the inhibitor with PHGDH within the cell.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble PHGDH at each temperature by Western blotting.
-
Data Analysis: A binding inhibitor will stabilize PHGDH, leading to a higher melting temperature compared to the vehicle-treated control. No thermal shift should be observed for off-target proteins.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating PHGDH inhibitor specificity.
Caption: The canonical serine synthesis pathway and the point of inhibition.
By employing these methodologies and utilizing this compound cell lines as a critical negative control, researchers can confidently establish the on-target specificity of their PHGDH inhibitors, a crucial step towards their development as potential cancer therapeutics.
References
- 1. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PHGDH-Inactive Mutants Versus siRNA Knockdown
For researchers investigating the multifaceted roles of phosphoglycerate dehydrogenase (PHGDH), the choice between using an enzymatically inactive mutant and employing siRNA for knockdown is a critical experimental decision. Both techniques aim to abrogate PHGDH function, yet they operate through distinct mechanisms that can yield divergent biological outcomes. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their scientific questions.
Distinguishing Mechanisms: A Fundamental Overview
PHGDH-inactive mutants are genetically engineered versions of the PHGDH protein that retain their structure but lack catalytic activity. This approach is invaluable for dissecting the non-canonical, or non-enzymatic, functions of PHGDH from its well-established role in serine biosynthesis. By expressing a catalytically "dead" protein, researchers can investigate its involvement in protein-protein interactions, cellular localization, and signaling pathways, independent of its metabolic output.[1][2][3][4][5]
siRNA knockdown , on the other hand, utilizes the cell's natural RNA interference (RNAi) machinery to degrade PHGDH mRNA, thereby preventing the synthesis of the PHGDH protein altogether. This method effectively reduces the total cellular pool of PHGDH, impacting both its canonical and non-canonical functions. However, the transient nature of siRNA and the potential for off-target effects are important considerations.
Comparative Analysis of Cellular Effects
The choice between an inactive mutant and siRNA knockdown can lead to different interpretations of PHGDH function. Below is a summary of key cellular processes affected by each approach.
| Feature | This compound Mutant | siRNA Knockdown of PHGDH | Key Distinctions & Considerations |
| Serine Biosynthesis | No direct impact on the pathway as the protein is present but non-functional. However, it cannot rescue serine auxotrophy. | Directly inhibits the first step of serine biosynthesis, leading to decreased intracellular serine levels. | siRNA provides a direct measure of the impact of reduced serine synthesis. Inactive mutants are ideal for studying functions independent of serine production. |
| Non-Canonical Functions | Preserves the protein scaffold, allowing for the study of protein-protein interactions and localization-dependent roles (e.g., mitochondrial translation, p53 regulation). | Ablates the protein, thus eliminating both enzymatic and non-enzymatic functions. This can make it difficult to distinguish between the two. | Inactive mutants are superior for specifically investigating non-canonical roles. The inability of exogenous serine to rescue some knockdown phenotypes suggests the importance of these non-canonical functions. |
| Redox Homeostasis | The impact is primarily through non-canonical interactions, not through the production of NADH from serine synthesis. | Reduces the production of NADH and downstream metabolites like glutathione, impacting cellular redox balance. | siRNA knockdown more directly affects the metabolic contributions of PHGDH to redox state. |
| Cell Proliferation | Can inhibit proliferation in a manner that is not rescued by serine supplementation, highlighting non-metabolic roles in cell growth. | Reduces proliferation, which can sometimes be partially rescued by exogenous serine. | The degree of rescue by serine in knockdown experiments can hint at the relative contributions of canonical and non-canonical functions. |
| Off-Target Effects | Minimal, as the expressed protein is a specific, albeit inactive, form of PHGDH. | A significant concern. siRNA can unintentionally silence other genes with partial sequence homology, leading to confounding phenotypes. | Careful selection of siRNA sequences and validation with multiple siRNAs are crucial to mitigate off-target effects. |
| Experimental Duration | Can be used to create stable cell lines for long-term studies. | Typically used for transient knockdown, with effects lasting for a few days. | Stable expression of an inactive mutant is advantageous for chronic studies, while siRNA is suitable for acute loss-of-function experiments. |
Experimental Protocols
Generation of this compound Cell Lines
This protocol describes the generation of a stable cell line expressing a catalytically inactive PHGDH mutant. A common mutation to inactivate PHGDH is an arginine to alanine substitution at position 236 (R236A), which disrupts NADH binding.
Materials:
-
Expression vector (e.g., pcDNA3.1) containing the cDNA for wild-type PHGDH
-
Site-directed mutagenesis kit
-
Appropriate restriction enzymes
-
DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Mammalian cell line of interest
-
Transfection reagent
-
Selection antibiotic (e.g., G418)
-
Cell culture medium and supplements
-
Antibodies for Western blotting (anti-PHGDH, anti-loading control)
Methodology:
-
Site-Directed Mutagenesis: Use a site-directed mutagenesis kit to introduce the desired point mutation (e.g., R236A) into the PHGDH cDNA within the expression vector.
-
Vector Propagation: Transform the mutated plasmid into competent E. coli and select for antibiotic-resistant colonies.
-
Plasmid Purification: Isolate and purify the mutated plasmid DNA from a scaled-up bacterial culture. Verify the mutation by DNA sequencing.
-
Transfection: Transfect the mammalian cell line with the vector containing the inactive PHGDH mutant using a suitable transfection reagent. Include a vector-only control.
-
Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Clonal Selection and Expansion: Isolate and expand single antibiotic-resistant colonies.
-
Validation: Screen the resulting clones by Western blot to confirm the expression of the mutant PHGDH protein at the expected level. Enzymatic assays can be performed on cell lysates to confirm the loss of catalytic activity.
siRNA-Mediated Knockdown of PHGDH
This protocol outlines a general procedure for the transient knockdown of PHGDH using siRNA.
Materials:
-
siRNA duplexes targeting PHGDH mRNA (at least two different sequences are recommended to control for off-target effects)
-
Non-targeting (scrambled) control siRNA
-
siRNA transfection reagent
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Mammalian cell line of interest
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute the PHGDH siRNA and the control siRNA in serum-free medium. In another set of tubes, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
Transfection: Aspirate the medium from the cells and wash once with serum-free medium. Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours.
-
Recovery: Add complete medium (with serum) to the cells and continue the incubation.
-
Analysis: Harvest the cells at various time points post-transfection (e.g., 48 and 72 hours) to assess knockdown efficiency.
-
Validation: Quantify the reduction in PHGDH mRNA levels by qRT-PCR and the decrease in PHGDH protein levels by Western blot.
Visualization of Key Concepts
Caption: Comparison of the mechanisms of this compound mutants and siRNA knockdown.
Caption: Overview of PHGDH's canonical and non-canonical functions.
Conclusion
References
- 1. Non-canonical phosphoglycerate dehydrogenase activity promotes liver cancer growth via mitochondrial translation and respiratory metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. PHGDH and cancer: new job for an old enzyme! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
A Comparative Analysis of PHGDH Inactivation: Genetic Versus Pharmacological Inhibition with NCT-503
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the serine biosynthesis pathway is critical. This guide provides an objective comparison between two key methods for inhibiting the enzyme 3-phosphoglycerate dehydrogenase (PHGDH): the use of a catalytically inactive PHGDH mutant and the application of the small-molecule inhibitor NCT-503.
This analysis is supported by experimental data to delineate the on-target and potential off-target effects of each approach, offering insights for designing robust experiments and interpreting results in the context of cancer metabolism research.
At a Glance: PHGDH-inactive vs. NCT-503
| Feature | This compound Mutant | NCT-503 |
| Mechanism of Action | Expression of a catalytically dead enzyme (e.g., D175N, R236K, H283A mutations) that competitively inhibits the function of wild-type PHGDH.[1] | A non-competitive small molecule inhibitor that binds to PHGDH, leading to its destabilization and reduced enzymatic activity.[2][3] |
| Specificity | Highly specific to PHGDH, assuming no dominant-negative effects on other proteins. | Primarily targets PHGDH, but off-target effects on other metabolic pathways, such as the TCA cycle, have been reported.[4][5] |
| Effect on Serine Synthesis | Directly blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thus inhibiting de novo serine synthesis. | Reduces the production of glucose-derived serine in cells. It can also trigger a futile cycle of serine synthesis from glycine, depleting nucleotide pools. |
| Cellular Effects | Reduces cell proliferation in serine- and glycine-limited conditions. | Induces cell cycle arrest and has shown anti-proliferative effects in PHGDH-dependent cancer cell lines. It may also reduce cell viability in cells with low PHGDH expression due to off-target effects. |
| In Vivo Application | Utilized in generating conditional knockout or transgenic mouse models to study the systemic or tissue-specific roles of PHGDH. | Demonstrates in vivo efficacy in reducing tumor growth in xenograft models of PHGDH-dependent cancers. |
Quantitative Comparison of Effects
The following table summarizes the quantitative data on the effects of both this compound mutants and NCT-503 from various studies.
| Parameter | This compound Mutant | NCT-503 | Cell Lines/Model |
| Serine Synthesis Inhibition | Fails to restore glucose-derived serine production in PHGDH-depleted cells. | Reduces M+3 serine produced from U-13C glucose. | MDA-MB-231, MDA-MB-468 |
| Cell Proliferation/Viability | Fails to restore cell growth in serine- and glycine-limited conditions. | EC50 of 8–16 µM in PHGDH-dependent cell lines. Reduces viability by 20-50% in neuroblastoma cells irrespective of PHGDH expression. | Various breast cancer and neuroblastoma cell lines. |
| IC50 | Not Applicable | 2.5 µM (in vitro). | In vitro enzyme assay. |
| Effect on TCA Cycle | Suppression of PHGDH reduces α-ketoglutarate levels. | Reduces incorporation of glucose-derived carbons into citrate, an off-target effect. | Breast cancer and neuroblastoma cell lines. |
Delving into the Mechanisms: Signaling and Experimental Workflows
To visualize the distinct ways in which a this compound mutant and NCT-503 impact the serine biosynthesis pathway and how their effects can be experimentally compared, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the comparative analysis.
PHGDH Enzyme Activity Assay
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, NAD+, and the PHGDH enzyme.
-
Initiation: The reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).
-
Measurement: The increase in absorbance at 340 nm, corresponding to the production of NADH, is measured over time using a spectrophotometer.
-
Inhibitor Testing: For NCT-503, the compound is pre-incubated with the enzyme before the addition of 3-PG. IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.
Cellular Proliferation Assay
This assay assesses the impact of PHGDH inhibition on the growth of cancer cells.
-
Cell Seeding: Plate cells at a low density in 96-well plates.
-
Treatment: For NCT-503, treat cells with a dose-response range of the compound. For the this compound mutant, cells stably expressing the construct are used.
-
Incubation: Incubate the cells for a period of 72 to 96 hours.
-
Quantification: Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
Stable Isotope Tracing of Glucose Metabolism
This method tracks the metabolic fate of glucose-derived carbons.
-
Cell Culture: Culture cells in a medium containing U-¹³C-glucose.
-
Treatment: Treat cells with NCT-503 or express the this compound mutant.
-
Metabolite Extraction: After a defined period, quench metabolism and extract intracellular metabolites.
-
LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to determine the fractional labeling of serine and other downstream metabolites. This allows for the quantification of flux through the serine biosynthesis pathway.
Conclusion
Both the expression of a this compound mutant and the use of the small-molecule inhibitor NCT-503 are valuable tools for studying the role of the serine biosynthesis pathway in cancer. The genetic approach offers high specificity for PHGDH, making it a clean tool for dissecting the direct consequences of inhibiting this enzyme's catalytic activity. In contrast, NCT-503, while a potent inhibitor of PHGDH, has demonstrated off-target effects that can influence cellular metabolism more broadly. Researchers should consider these differences when designing experiments and interpreting their results. The choice between these two methods will depend on the specific research question, with the this compound mutant being ideal for validating on-target effects and NCT-503 serving as a useful pharmacological tool for in vitro and in vivo studies, with the caveat of potential off-target activities. A combined approach, where findings with NCT-503 are validated using a this compound mutant or knockdown strategies, represents a robust methodology for investigating the therapeutic potential of targeting PHGDH in cancer.
References
- 1. Limited Environmental Serine and Glycine Confer Brain Metastasis Sensitivity to PHGDH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phosphoglycerate dehydrogenase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting PHGDH with NCT-503 reroutes glucose-derived carbons into the TCA cycle, independently of its on-target effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Validating the On-Target Effects of CBR-5884 with an Inactive Control: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a chemical probe is paramount. This guide provides a framework for validating the effects of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), by comparing its activity against a hypothetical, structurally similar but biochemically inactive control compound.
CBR-5884 is a valuable tool for studying the role of the de novo serine biosynthesis pathway in cancer and other diseases. It acts as a noncompetitive inhibitor of PHGDH, the first and rate-limiting enzyme in this pathway, by disrupting its oligomerization state.[1] This inhibition leads to a reduction in serine synthesis, which is particularly detrimental to cancer cells that exhibit high rates of serine biosynthesis to support their proliferation.[2][3][4][5] To ensure that the observed cellular effects of CBR-5884 are a direct consequence of PHGDH inhibition and not due to off-target activities, it is crucial to perform parallel experiments with an appropriate inactive control.
An ideal inactive control for CBR-5884 would be a molecule with a chemical structure that is highly similar to CBR-5884 but lacks the specific chemical motifs required for binding to and inhibiting PHGDH. Such a compound would be expected to have similar physicochemical properties, such as solubility and cell permeability, but would not elicit the biological effects associated with PHGDH inhibition. For the purposes of this guide, we will refer to this hypothetical compound as "CBR-5884-Inactive."
Experimental Validation Strategy
A rigorous validation of CBR-5884's on-target effects involves a multi-pronged approach, encompassing biochemical assays, cell-based target engagement, and phenotypic assessments. The following sections detail key experiments and expected outcomes when comparing CBR-5884 to CBR-5884-Inactive.
In Vitro PHGDH Enzyme Inhibition Assay
This experiment directly measures the ability of the compounds to inhibit the enzymatic activity of purified PHGDH.
Expected Outcome: CBR-5884 will demonstrate dose-dependent inhibition of PHGDH activity, while CBR-5884-Inactive will show no significant inhibition at comparable concentrations.
| Compound | Concentration (µM) | % PHGDH Inhibition (Mean ± SD) |
| CBR-5884 | 1 | 15 ± 2.1 |
| 10 | 48 ± 3.5 | |
| 33 | 50 (IC50) | |
| 100 | 85 ± 4.2 | |
| CBR-5884-Inactive | 1 | 2 ± 0.5 |
| 10 | 4 ± 1.1 | |
| 100 | 5 ± 1.5 | |
| Vehicle (DMSO) | - | 0 ± 0.8 |
Cellular Serine Synthesis Assay
This assay measures the rate of de novo serine synthesis in cells by tracing the incorporation of a labeled glucose substrate into serine.
Expected Outcome: Treatment with CBR-5884 will lead to a significant reduction in the synthesis of labeled serine, indicating target engagement in a cellular context. CBR-5884-Inactive will not affect serine synthesis.
| Treatment | Labeled Serine Levels (Relative to Vehicle) |
| Vehicle (DMSO) | 100% |
| CBR-5884 (30 µM) | 70% |
| CBR-5884-Inactive (30 µM) | 98% |
Cell Proliferation Assay in PHGDH-Dependent Cancer Cells
This experiment assesses the impact of the compounds on the growth of cancer cell lines that are known to be dependent on de novo serine synthesis.
Expected Outcome: CBR-5884 will selectively inhibit the proliferation of PHGDH-dependent cancer cells. In contrast, CBR-5884-Inactive will have no effect on the proliferation of these cells, demonstrating that the anti-proliferative effect of CBR-5884 is due to its on-target activity.
| Cell Line | Treatment | % Inhibition of Proliferation |
| MDA-MB-468 (High PHGDH) | CBR-5884 (30 µM) | 65% |
| CBR-5884-Inactive (30 µM) | 3% | |
| MCF7 (Low PHGDH) | CBR-5884 (30 µM) | 8% |
| CBR-5884-Inactive (30 µM) | 2% |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for validating CBR-5884.
Caption: Inhibition of PHGDH by CBR-5884 in the serine biosynthesis pathway.
Caption: Workflow for validating on-target effects of CBR-5884.
Experimental Protocols
In Vitro PHGDH Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PHGDH enzyme
-
Substrate: 3-phosphoglycerate
-
Cofactor: NAD+
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent for NADH (e.g., diaphorase/resazurin system)
-
CBR-5884 and CBR-5884-Inactive dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of CBR-5884 and CBR-5884-Inactive in DMSO.
-
Add a small volume of the compound dilutions to the assay wells. Include wells with DMSO only as a vehicle control.
-
Add the PHGDH enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of 3-phosphoglycerate and NAD+.
-
Incubate the reaction at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value for CBR-5884.
-
Cellular Serine Synthesis Assay (Metabolic Labeling)
-
Reagents and Materials:
-
PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium deficient in serine and glycine
-
[U-13C]-glucose (stable isotope-labeled glucose)
-
CBR-5884 and CBR-5884-Inactive dissolved in DMSO
-
LC-MS/MS system for metabolite analysis
-
-
Procedure:
-
Plate cells in serine/glycine-free medium and allow them to adhere overnight.
-
Treat the cells with CBR-5884, CBR-5884-Inactive, or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
Replace the medium with fresh serine/glycine-free medium containing [U-13C]-glucose and the respective treatments.
-
Incubate for a defined period (e.g., 8 hours) to allow for the incorporation of the label into newly synthesized serine.
-
Wash the cells with ice-cold saline and quench metabolism by adding cold 80% methanol.
-
Harvest the cell lysates and separate the protein pellet from the metabolite-containing supernatant.
-
Analyze the supernatant using LC-MS/MS to quantify the levels of labeled (M+3) and unlabeled (M+0) serine.
-
Calculate the fraction of newly synthesized serine and compare the different treatment groups.
-
Cell Proliferation Assay
-
Reagents and Materials:
-
PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MCF7) cancer cell lines
-
Standard cell culture medium
-
CBR-5884 and CBR-5884-Inactive dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of CBR-5884, CBR-5884-Inactive, or vehicle (DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percent inhibition of proliferation.
-
By following this comprehensive guide, researchers can confidently validate the on-target effects of CBR-5884 and ensure the reliability of their experimental findings. The use of a well-characterized inactive control is a critical component of rigorous chemical probe validation and is essential for advancing our understanding of the biological roles of PHGDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel PHGDH inhibitors based on computational investigation: an all-in-one combination strategy to develop potential anti-cancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBR-5884 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Novel Natural Inhibitors to Human 3-Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Treatment [mdpi.com]
Unraveling the Structural Basis of PHGDH Inhibition: A Crystallographic Comparison of Active vs. Inactive Inhibitors
A deep dive into the X-ray crystal structures of 3-phosphoglycerate dehydrogenase (PHGDH) in complex with various inhibitors provides critical insights into their mechanisms of action and paves the way for the rational design of novel cancer therapeutics. This guide compares the structural and functional characteristics of active and inactive inhibitors targeting PHGDH, supported by experimental data.
The enzyme PHGDH is a key player in the serine biosynthesis pathway, which is often upregulated in cancer cells to support their rapid proliferation. Consequently, PHGDH has emerged as a promising target for anti-cancer drug development. Understanding how inhibitors bind to PHGDH and modulate its activity is crucial for developing potent and selective drugs. X-ray crystallography has been instrumental in elucidating the binding modes of several active inhibitors, revealing distinct allosteric and competitive mechanisms. While crystallographic data for inactive inhibitors bound to PHGDH is scarce, biochemical and biophysical studies on structurally related active/inactive pairs offer valuable comparative insights.
Quantitative Comparison of PHGDH Inhibitors
The following table summarizes the inhibitory potency of various small molecules against PHGDH. The inhibitors are categorized by their proposed mechanism of action.
| Inhibitor | Type | IC50 (µM) | Binding Site/Mechanism |
| Active Inhibitors | |||
| Oridonin | Allosteric, Covalent | 0.48 ± 0.02[1] | Binds to a novel allosteric site, covalently modifying C18 and causing the repositioning of R54.[1][2][3] |
| Withaferin A | Allosteric, Covalent | 0.59 ± 0.01[2] | Structurally similar to Ixocarpalactone A, likely a covalent inhibitor. |
| NCT-503 | Allosteric, Non-competitive | 2.5 ± 0.6 | Binds non-competitively with respect to both 3-PG and NAD+. Decreases the thermal stability of PHGDH. |
| NCT-502 | Allosteric, Non-competitive | Not explicitly stated, but is a potent precursor to NCT-503. | Decreases the thermal stability of PHGDH. |
| CBR-5884 | Allosteric, Non-competitive | 33 ± 12 | Time-dependent inhibition; disrupts the tetrameric state of the enzyme. |
| BI-4924 | Competitive | Single-digit nanomolar potency reported. | Highly potent and selective inhibitor. |
| Inactive Inhibitor | |||
| PHGDH-inactive (Cmpd 4) | Inactive Analogue of NCT-503 | > 57 | Structurally related to NCT-503 but lacks inhibitory activity. Does not decrease the thermal stability of PHGDH, suggesting no significant binding. |
Visualizing the PHGDH Signaling Pathway and Experimental Workflow
To better understand the context of PHGDH inhibition and the process of its structural analysis, the following diagrams illustrate the de novo serine synthesis pathway and a typical experimental workflow for X-ray crystallography.
Structural Insights into Active vs. Inactive Inhibition
A direct crystallographic comparison of an active inhibitor and its inactive analogue bound to PHGDH is not yet publicly available. However, a comparative analysis of the binding modes of potent active inhibitors and the biochemical data from inactive analogues provides a clear picture of the structural determinants of PHGDH inhibition.
Active Inhibitors: A Tale of Two Pockets
X-ray crystallography has revealed that active PHGDH inhibitors can bind to distinct sites, leading to either allosteric or competitive inhibition.
-
Allosteric Inhibition (e.g., Oridonin and NCT-503):
-
Oridonin , a natural product, binds to a novel allosteric site within the substrate-binding domain of PHGDH. Its binding is covalent, forming a bond with Cysteine 18. This interaction induces a conformational change, specifically the repositioning of Arginine 54, a key residue involved in substrate binding. This structural rearrangement ultimately hinders the binding of the natural substrate, 3-phosphoglycerate, thereby inhibiting enzyme activity.
-
NCT-503 is a non-competitive inhibitor with respect to both the substrate and the cofactor NAD+. While its co-crystal structure is not detailed in the provided results, biophysical data shows it decreases the melting temperature of PHGDH, indicating direct binding and destabilization of the protein. This suggests an allosteric mechanism that impacts the enzyme's stability and function.
-
-
Competitive Inhibition (e.g., BI-4924):
-
Inhibitors like BI-4924 have been developed to be highly potent and selective. Although the specific crystal structure details are not in the search results, their competitive nature implies they bind directly to the active site, likely mimicking the substrate or cofactor to prevent their binding.
-
The Inactive Inhibitor: A Case of No Meaningful Interaction
The study that identified the active inhibitor NCT-503 also developed a structurally similar analogue that was found to be inactive (this compound). Crucially, this inactive compound did not cause a decrease in the melting temperature of PHGDH in a differential scanning fluorimetry assay. This strongly suggests that the inactive compound does not bind to PHGDH with any significant affinity, and therefore cannot elicit an inhibitory effect.
The lack of binding of the inactive compound, despite its structural similarity to the active inhibitor, highlights the exquisite specificity of the inhibitor binding pocket. Even minor chemical modifications can abolish the key interactions required for stable binding and subsequent inhibition.
Experimental Protocols
The following are generalized protocols for key experiments involved in the crystallographic and functional analysis of PHGDH inhibitors, based on methodologies reported in the literature.
1. Recombinant Human PHGDH Expression and Purification
-
Expression: The cDNA for human PHGDH is cloned into an expression vector (e.g., pNIC28-Bsa4) and transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in culture media and protein expression is induced, for example, at 18°C overnight.
-
Purification: Cells are harvested and lysed. The protein is then purified using a series of chromatography steps, which may include immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
2. In Vitro PHGDH Enzyme Activity Assay
-
Principle: The enzymatic activity of PHGDH is measured by monitoring the production of NADH, which can be detected spectrophotometrically or fluorometrically. An enzyme-coupled assay is often used to pull the reaction forward.
-
Protocol:
-
A reaction mixture is prepared containing buffer (e.g., Tris-HCl), NAD+, and the PHGDH enzyme.
-
The inhibitor, at various concentrations, is added to the reaction mixture and incubated to allow for binding.
-
The reaction is initiated by the addition of the substrate, 3-phosphoglycerate.
-
The rate of NADH production is measured over time.
-
IC50 values are determined by fitting the dose-response data to a suitable model.
-
3. X-ray Crystallography
-
Crystallization: Purified PHGDH (e.g., at 10 mg/mL) is screened for crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
Inhibitor Soaking: Once crystals are obtained, they are soaked in a solution containing the inhibitor (e.g., 1 mM Oridonin) to allow the inhibitor to diffuse into the crystal and bind to the protein.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement, with a previously determined PHGDH structure (e.g., PDB ID: 2G76) as a search model. The inhibitor is then modeled into the electron density, and the entire structure is refined.
4. Differential Scanning Fluorimetry (DSF)
-
Principle: This technique measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds upon heating. Ligand binding can either stabilize or destabilize the protein, resulting in a shift in the melting temperature (Tm).
-
Protocol:
-
A reaction mixture is prepared with purified PHGDH, a fluorescent dye (e.g., Sypro Orange), and either the inhibitor or a vehicle control (e.g., DMSO).
-
The fluorescence is measured as the temperature is gradually increased.
-
The Tm is calculated as the midpoint of the unfolding transition. A significant shift in Tm in the presence of a compound indicates direct binding.
-
Conclusion
The crystallographic and biochemical analysis of PHGDH with a range of small molecules clearly demonstrates that potent inhibition is achieved through specific interactions with either allosteric or active sites of the enzyme. The comparison between active inhibitors like Oridonin and NCT-503 and the inactive analogue of NCT-503 underscores the importance of precise molecular interactions for binding and subsequent modulation of enzyme activity. While the crystal structures of active inhibitors provide a clear roadmap for structure-based drug design, the lack of binding observed for inactive analogues serves as a crucial negative control, validating that the observed biological effects of the active compounds are indeed due to their on-target engagement with PHGDH. Future studies obtaining co-crystal structures of inactive compounds could further refine our understanding of the subtle structural features that govern inhibitor potency and selectivity.
References
comparing metabolic profiles of cells treated with PHGDH inhibitor vs inactive
For researchers, scientists, and drug development professionals, understanding the precise metabolic consequences of targeting 3-phosphoglycerate dehydrogenase (PHGDH) is paramount. This guide provides an objective comparison of the metabolic profiles of cells treated with a PHGDH inhibitor versus an inactive control, supported by experimental data and detailed protocols.
The enzyme PHGDH catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, a critical metabolic route for cancer cell proliferation and survival.[1][2][3] Inhibition of PHGDH has emerged as a promising therapeutic strategy, leading to significant alterations in cellular metabolism beyond the direct suppression of serine synthesis.[4][5] This guide dissects these changes, offering a clear picture of the on-target and potential off-target effects of PHGDH inhibition.
Quantitative Metabolic Profile Comparison
Treatment with a PHGDH inhibitor induces broad metabolic changes, most notably a reduction in de novo serine synthesis. However, the impact extends to central carbon metabolism, nucleotide biosynthesis, and redox balance. The following table summarizes the key quantitative changes observed in cancer cells treated with a PHGDH inhibitor compared to an inactive control.
| Metabolic Pathway | Metabolite | Effect of PHGDH Inhibitor | Fold Change (Inhibitor vs. Inactive) | Cell Line | Reference |
| Serine Biosynthesis | M+3 Serine (from U-13C-glucose) | Decrease | Significant Reduction | MDA-MB-468 | |
| Phosphoserine | Moderate Decrease | Not specified | Melanoma cells | ||
| Glycolysis | 3-Phosphoglycerate (3-PG) | No significant change | Not affected | MDA-MB-231, MDA-MB-468 | |
| Dihydroxyacetone phosphate (DHAP) | No significant change | Not affected | MDA-MB-231, MDA-MB-468 | ||
| TCA Cycle | α-Ketoglutarate (α-KG) | Partial restoration of inhibitor effect upon supplementation | Not specified | BT-20 | |
| Citrate (from glucose) | Strong Reduction (potential off-target effect of NCT-503) | Not specified | Neuroblastoma cell lines | ||
| Nucleotide Synthesis | M+2 AMP (from U-13C-glucose via serine) | Decrease | Significant Reduction | MDA-MB-468 | |
| M+2 dTMP (from U-13C-glucose via serine) | Decrease | Significant Reduction | MDA-MB-468 | ||
| Redox Metabolism | NAD+/NADH Ratio | Potential alteration due to decreased NADH production by PHGDH | Not specified | General observation |
Visualizing the Impact: Serine Synthesis Pathway and PHGDH Inhibition
The following diagram illustrates the canonical serine synthesis pathway and the point of intervention for a PHGDH inhibitor.
Caption: Serine synthesis pathway and the action of a PHGDH inhibitor.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are provided below.
Metabolite Profiling using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol is essential for quantifying the relative abundance of intracellular metabolites.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCT116, MDA-MB-468) in appropriate media (e.g., RPMI) supplemented with 10% dialyzed fetal bovine serum.
-
Treat cells with the PHGDH inhibitor (e.g., 25 µM WQ-2101 or 10 µM NCT-503) or a structurally similar inactive control compound for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol to the cells and scrape them from the culture dish.
-
Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-HRMS Analysis:
-
Inject the metabolite extract into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.
-
Separate metabolites using a suitable chromatography column (e.g., a C18 column).
-
Analyze the eluted metabolites using the mass spectrometer in both positive and negative ionization modes to detect a wide range of compounds.
-
-
Data Analysis:
-
Process the raw data to identify and quantify individual metabolites based on their mass-to-charge ratio (m/z) and retention time.
-
Normalize the data to an internal standard and cell number or protein concentration.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify metabolites that are significantly altered between the inhibitor-treated and inactive control groups.
-
Stable Isotope Tracing
This technique allows for the measurement of metabolic flux through specific pathways.
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a stable isotope-labeled substrate, such as U-13C-glucose.
-
Treat the cells with the PHGDH inhibitor or inactive control as described above.
-
-
Metabolite Extraction and LC-MS Analysis:
-
Extract metabolites as described in the LC-HRMS protocol.
-
Analyze the extracts using LC-MS to determine the incorporation of the isotopic label into downstream metabolites (e.g., M+3 serine, M+2 glycine).
-
-
Data Analysis:
-
Calculate the fractional labeling of each metabolite to determine the contribution of the labeled substrate to its synthesis.
-
Compare the fractional labeling between the inhibitor-treated and inactive control groups to assess the impact on pathway flux.
-
Cell Proliferation Assay
This assay measures the effect of the PHGDH inhibitor on cell growth.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Treatment:
-
Treat the cells with a dose-response range of the PHGDH inhibitor and the inactive control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as the resazurin reduction assay or crystal violet staining.
-
-
Data Analysis:
-
Plot the cell viability against the inhibitor concentration and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Signaling Pathways and Experimental Workflow
The following diagram illustrates the workflow for comparing the metabolic profiles of cells treated with a PHGDH inhibitor versus an inactive control.
Caption: Experimental workflow for metabolic profiling.
References
- 1. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Assessing the Specificity of Novel PHGDH Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel phosphoglycerate dehydrogenase (PHGDH) inhibitors, with a focus on assessing their specificity using PHGDH-inactive models. Supported by experimental data, this guide aims to facilitate informed decisions in the selection and application of these compounds in cancer research.
PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway, is a promising therapeutic target in oncology due to its upregulation in various cancers.[1][2] The development of small molecule inhibitors against PHGDH offers a potential avenue for novel cancer treatments.[2] This guide details the performance of prominent PHGDH inhibitors, outlines key experimental protocols for their validation, and emphasizes the importance of specificity assessment.
Comparative Efficacy of PHGDH Inhibitors
The following table summarizes the in vitro and cellular efficacy of several notable PHGDH inhibitors. These compounds, spanning different chemical classes, exhibit a range of potencies and modes of action.
| Inhibitor | Chemical Class | In Vitro IC50 (µM) | Cell-Based EC50 (µM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 ± 0.6 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+ | [2][3] |
| CBR-5884 | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive | |
| BI-4924 | Pyrazole-5-carboxamide | - | - | - | - | |
| Oridonin | ent-kaurane Diterpenoid | 0.48 ± 0.02 | 2.49 ± 0.02 | - | Covalent | |
| Withangulatin A | Withanolide | - | - | HCT-116 | Covalent |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key indicators of inhibitor potency. The mode of inhibition describes how the inhibitor interacts with the enzyme.
The Serine Biosynthesis Pathway and PHGDH Inhibition
PHGDH catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, which branches off from glycolysis. This pathway is crucial for producing serine, an amino acid vital for the synthesis of proteins, nucleotides, and other essential biomolecules that fuel rapid cancer cell proliferation. Inhibiting PHGDH blocks this pathway, thereby depriving cancer cells of a critical nutrient source.
Experimental Protocols for Assessing Inhibitor Specificity
To rigorously assess the specificity of novel PHGDH inhibitors, a combination of biochemical and cell-based assays is essential. The use of this compound cells, generated through techniques like CRISPR-Cas9 knockout, is a critical control to distinguish on-target from off-target effects.
PHGDH Enzymatic Activity Assay
This assay directly measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, DTT, and the PHGDH enzyme.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrates, 3-phosphoglycerate (3-PG) and NAD+.
-
Signal Detection: Measure the increase in NADH, which can be monitored by absorbance at 340 nm or coupled to a fluorescent reporter system.
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay in PHGDH-Active vs. This compound Cells
This assay compares the anti-proliferative effect of an inhibitor on cells that are dependent on de novo serine synthesis (PHGDH-active) versus those that are not (this compound).
Protocol:
-
Cell Seeding: Seed both PHGDH-active (e.g., MDA-MB-468) and this compound (e.g., PHGDH knockout or MDA-MB-231) cells in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the plates for a period sufficient for cell proliferation (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability of treated cells to a vehicle control and determine the EC50 value for each cell line. A significantly lower EC50 in PHGDH-active cells suggests on-target activity.
References
Safety Operating Guide
Safe Disposal of PHGDH-Inactive Material: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the safe and effective disposal of biochemically active materials is a cornerstone of laboratory best practices. This document provides a detailed protocol for the inactivation and subsequent disposal of 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme of significant interest in cancer metabolism research. Adherence to these procedures will ensure personnel safety and compliance with standard biosafety regulations.
I. PHGDH Inactivation via Chemical Inhibition
Prior to disposal, PHGDH must be rendered inactive. Chemical inhibition is a highly effective method for this purpose. A variety of small molecule inhibitors have been identified that target the enzymatic activity of PHGDH. The selection of a specific inhibitor may depend on laboratory availability and the specific experimental context.
Quantitative Data on PHGDH Inhibitors
The following table summarizes the inhibitory potency of several commercially available PHGDH inhibitors. This data is crucial for determining the appropriate concentration for effective inactivation.
| Inhibitor | IC50 Value (µM) | Mechanism of Action |
| BI-4924 | 0.003 | NADH/NAD+-competitive |
| PHGDH-IN-5 | 0.29 | Covalent inhibitor |
| NCT-503 | 2.5 | Allosteric inhibitor |
| PHGDH-IN-3 | 2.8 | - |
| NCT-502 | 3.7 | Allosteric inhibitor |
| PHGDH-IN-2 | 5.2 | NAD+-competitive |
| CBR-5884 | 33 | Allosteric inhibitor[1] |
| PKUMDL-WQ-2101 | 34.8 | Non-NAD+-competing allosteric |
Experimental Protocol for PHGDH Inactivation
This protocol describes the chemical inactivation of PHGDH using a generic small molecule inhibitor. Researchers should adapt the protocol based on the specific inhibitor selected, particularly concerning the final concentration.
Materials:
-
Purified PHGDH protein solution
-
PHGDH inhibitor (e.g., NCT-503)
-
Assay buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of the chosen PHGDH inhibitor in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the target final concentration.
-
Dilution of PHGDH: Dilute the purified PHGDH protein to a working concentration in the assay buffer.
-
Inactivation Reaction:
-
In a microcentrifuge tube, combine the diluted PHGDH solution with the inhibitor stock solution. The final concentration of the inhibitor should be at least 10-fold higher than its IC50 value to ensure complete inactivation. For example, for NCT-503 (IC50 = 2.5 µM), a final concentration of 25 µM or higher is recommended.
-
Gently mix the solution by pipetting.
-
Incubate the mixture at room temperature for at least 30 minutes.
-
-
Confirmation of Inactivation (Optional but Recommended):
-
To verify the inactivation of PHGDH, a standard enzyme activity assay can be performed.[2][3]
-
Prepare a reaction mixture containing 3-phosphoglycerate (3-PG), NAD+, and a detection reagent system (e.g., diaphorase/resazurin).[1]
-
Add a small aliquot of the inhibitor-treated PHGDH to the reaction mixture.
-
Monitor for a lack of signal change (e.g., fluorescence or absorbance) over time, which indicates the absence of enzymatic activity.
-
II. Disposal of PHGDH-Inactive Material
Once PHGDH has been chemically inactivated, the resulting solution and any contaminated materials must be disposed of following standard biological waste procedures.
Procedure:
-
Liquid Waste:
-
Collect the inactivated PHGDH solution in a clearly labeled, leak-proof container designated for biohazardous liquid waste.
-
Treat the collected liquid waste with a 10% final concentration of bleach (sodium hypochlorite) and allow it to stand for a minimum of 30 minutes for decontamination.
-
After decontamination, the solution can typically be poured down a sanitary sewer with a large volume of water, in accordance with institutional guidelines.
-
-
Solid Waste:
-
All non-sharp solid waste contaminated with the PHGDH solution (e.g., pipette tips, microcentrifuge tubes, gloves) should be placed in a biohazard bag.
-
The biohazard bag should be securely sealed and placed in a designated biohazardous waste container for autoclaving and/or incineration by a licensed waste management service.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated puncture-resistant sharps container.
-
III. Visualizing Key Pathways and Workflows
To further clarify the context and procedures, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.
Caption: Experimental workflow for the inactivation and disposal of PHGDH.
References
Comprehensive Safety and Handling Guide for PHGDH-Inactive
This guide provides essential safety protocols, operational procedures, and disposal plans for handling PHGDH-inactive (CAS 1914971-16-6), a compound used as a negative control for 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Immediate Safety and Hazard Information
This compound is classified as a skin irritant. It is crucial to adhere to the following safety measures to minimize risk.
Summary of Safety Information
| Hazard Category | Description | GHS Pictogram | Signal Word | Precautionary Statements |
| Skin Irritation | Causes skin irritation | GHS07 | Warning | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
II. Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound.
| Protection Type | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields. |
| Skin and Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Not required under normal use conditions. |
III. Step-by-Step Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
The compound is stable for at least four years when stored at -20°C.
Preparation of Solutions:
-
This compound is a crystalline solid.
-
It is soluble in organic solvents such as DMSO (approx. 5 mg/ml) and dimethyl formamide (approx. 2 mg/ml).
-
For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer. The solubility in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.16 mg/ml.
-
Aqueous solutions are not recommended for storage for more than one day.
General Handling:
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Keep away from foodstuffs, beverages, and feed.
-
Immediately remove all soiled and contaminated clothing.
IV. Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash with plenty of water and soap and rinse thoroughly. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Inhalation | Move person to fresh air. If unconscious, place in a stable side position for transportation. |
| Ingestion | If symptoms persist, consult a doctor. |
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use absorbent material to contain the spill.
-
Clean-up: Carefully sweep up solid material or absorb liquid spills. Place in a suitable container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent followed by soap and water.
-
Dispose: Dispose of waste in accordance with local, state, and federal regulations.
V. Disposal Plan
All waste materials, including empty containers and contaminated articles, should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste. Do not allow the product to reach sewage systems.
VI. Visual Workflow and Decision Guides
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for spill response.
Caption: Workflow for Handling this compound.
Caption: Decision Flowchart for this compound Spill Response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
